molecular formula C8H7FN2 B578547 6-Fluoro-1-methyl-1H-indazole CAS No. 1209534-87-1

6-Fluoro-1-methyl-1H-indazole

Cat. No.: B578547
CAS No.: 1209534-87-1
M. Wt: 150.156
InChI Key: JQHUBDRPYSEPNE-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.156. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHUBDRPYSEPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672064
Record name 6-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209534-87-1
Record name 6-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, particularly 6-fluoro-1H-indazole and other N-methylated indazoles, has been included to provide a thorough understanding.

Chemical Properties and Structure

This compound, with the CAS number 1209534-87-1, is a fluorinated derivative of the N-methylated indazole core.[1][2][3][4] The introduction of a fluorine atom and a methyl group to the indazole scaffold can significantly influence its physicochemical properties and biological activity.

Structure:

The chemical structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. The fluorine atom is substituted at the 6-position of the benzene ring, and a methyl group is attached to the nitrogen at the 1-position of the pyrazole ring.

Chemical Formula: C₈H₇FN₂[1][3]

Molecular Weight: 150.15 g/mol [1][3]

The structural representation is as follows:

this compound structure

Quantitative Data Summary:

Experimental data for this compound is not extensively published. The following table summarizes available data for the target compound and its parent analog, 6-fluoro-1H-indazole, for comparative purposes.

PropertyThis compound6-Fluoro-1H-indazole
CAS Number 1209534-87-1[1][2][3][4]348-25-4[5]
Molecular Formula C₈H₇FN₂[1][3]C₇H₅FN₂[5]
Molecular Weight 150.15 g/mol [1][3]136.13 g/mol [5]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general methods for the N-methylation of indazoles. The following protocol is a representative example based on established chemical transformations.

Synthesis of this compound via N-methylation of 6-Fluoro-1H-indazole:

This procedure describes a general method for the N-methylation of an indazole, which often results in the formation of the thermodynamically more stable N1-isomer.[6]

Materials:

  • 6-Fluoro-1H-indazole

  • Methyl iodide (CH₃I)

  • A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 6-Fluoro-1H-indazole (1.0 equivalent) in a suitable solvent such as DMF or THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add a base (1.1-1.5 equivalents), such as sodium hydride or potassium carbonate, to the solution.

  • Stir the mixture at 0°C for a short period to allow for the deprotonation of the indazole.

  • Slowly add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to gradually warm to room temperature and continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Extract the product from the aqueous layer using an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and then concentrate the solvent under reduced pressure.

  • The crude product can be purified using column chromatography to yield this compound.

Potential Biological Significance and Signaling Pathways

Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[7][8][9] Specifically, fluoro-substituted indazoles have shown significant potential in drug discovery. For instance, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to significantly enhance the inhibitory potency against Rho kinase (ROCK1).[10]

The following diagram illustrates a simplified representation of the Rho-kinase (ROCK) signaling pathway, a critical regulator of cellular processes such as contraction, motility, and proliferation. Fluoro-indazole derivatives have been identified as potential inhibitors of this pathway.

ROCK_Signaling_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding RhoA_GTP->RhoA_GDP GTP hydrolysis (GAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates p_MLC Phosphorylated MLC (p-MLC) MLC_Phosphatase->p_MLC Dephosphorylates Actin_Myosin_Interaction Actin-Myosin Interaction p_MLC->Actin_Myosin_Interaction Promotes Cellular_Responses Cellular Responses (Contraction, Motility, etc.) Actin_Myosin_Interaction->Cellular_Responses Fluoro_Indazole_Derivative 6-Fluoro-indazole Derivative Fluoro_Indazole_Derivative->ROCK Inhibits

Caption: Simplified Rho-kinase (ROCK) signaling pathway.

This pathway highlights how extracellular signals can lead to the activation of RhoA, which in turn activates ROCK. ROCK then promotes cellular contraction and motility by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. 6-Fluoro-indazole derivatives have been identified as potential inhibitors of ROCK, suggesting their therapeutic potential in diseases where this pathway is dysregulated.[10]

Conclusion

This compound is a valuable compound for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for developing novel therapeutics. The provided synthetic protocol, based on established methods, offers a starting point for its preparation and subsequent biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

Technical Guide: Characterization and Data of 6-Fluoro-1-methyl-1H-indazole (CAS Number 1209534-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-indazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a recognized privileged structure in pharmacology, known for its diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2][3][4] This document compiles available data on the characterization of this compound, outlines a general synthetic methodology, and discusses the broader biological context of fluoro-indazole derivatives. While specific biological data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its further investigation and development.

Compound Identification and Physicochemical Properties

This compound is a substituted indazole with a fluorine atom at the 6-position and a methyl group at the 1-position of the indazole ring.

Identifier Value Source
CAS Number 1209534-87-1[5]
Molecular Formula C₈H₇FN₂[6]
Molecular Weight 150.15 g/mol N/A
IUPAC Name This compoundN/A

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the 6-fluoro-1H-indazole core, followed by N-methylation.

Synthetic Workflow A Substituted Fluorophenyl Precursor B Cyclization A->B e.g., Hydrazine C 6-Fluoro-1H-indazole B->C D N-Methylation C->D Methylating Agent (e.g., CH₃I) E This compound D->E Characterization Workflow cluster_C Structural Elucidation cluster_D Purity Assessment A Synthesized Compound B Purification (e.g., Chromatography) A->B C Structural Elucidation B->C D Purity Assessment B->D E Final Characterized Compound C->E D->E C1 NMR (¹H, ¹³C, ¹⁹F) C2 Mass Spectrometry C3 FTIR D1 HPLC/UPLC D2 Elemental Analysis Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Ligand Growth Factor Ligand->Receptor Indazole This compound (Hypothetical Inhibitor) Kinase2 Kinase B Indazole->Kinase2 Inhibition Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Gene Expression TF->Gene

References

The Biological Frontier: A Technical Guide to Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the diverse biological activities of fluorinated indazole derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. By enhancing metabolic stability, binding affinity, and lipophilicity, the introduction of fluorine to the indazole core has unlocked a wealth of promising pharmacological profiles. This document provides a comprehensive overview of their anti-inflammatory, anticancer, antiviral, and antimicrobial activities, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways they modulate.

Anti-inflammatory and Enzyme Inhibitory Activity

Fluorinated indazole derivatives have emerged as potent modulators of key inflammatory pathways and enzymes. Their mechanisms of action often involve the direct inhibition of kinases and other enzymes that play crucial roles in the inflammatory cascade.

Kinase Inhibition

A significant area of investigation has been the targeting of various kinases by fluorinated indazoles.

p38 MAPK Inhibition: Certain 5-indazole derivatives have been identified as inhibitors of p38 kinase, a key enzyme in the inflammatory response. The inhibitory activity of these fluorinated compounds was determined by an in vitro fluorescence anisotropy kinase binding assay, with all tested compounds showing IC50 values of less than 10 μM.[1]

Rho Kinase (ROCK) Inhibition: Fluorination at specific positions on the indazole ring has been shown to dramatically influence ROCK1 inhibitory potency. For instance, a fluorine atom at the C6 position of the indazole scaffold significantly enhanced ROCK1 inhibition, with one such compound exhibiting an IC50 value of 14 nM, a stark contrast to the 2500 nM IC50 of its C4-fluorinated counterpart.[1] Further examples of 6-fluoroindazoles have demonstrated even greater potency, with IC50 values for ROCK1 inhibition as low as 6 and 7 nM.[1]

Spleen Tyrosine Kinase (Syk) Inhibition: A series of 6-fluoroindazole molecular hybrids have been synthesized and shown to be potent and selective inhibitors of Syk kinase, with IC50 values ranging from 4 nM to 64 nM.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Indazole-based compounds have been developed as inhibitors of FGFR kinases. The strategic placement of fluorine at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency against FGFR1 and FGFR2, with IC50 values in the low nanomolar range.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole derivatives have shown remarkable, sub-nanomolar activity against various forms of EGFR.[2]

Target KinaseCompound Class/ExampleKey Structural FeatureIC50/pIC50Assay Type
p38 Kinase5-Indazole derivativesFluorination< 10 μMFluorescence Anisotropy Kinase Binding Assay[1]
Rho Kinase (ROCK1)6-Fluoroindazole6-Fluoro substitution14 nMIn vitro bioassay[1]
Rho Kinase (ROCK1)4-Fluoroindazole4-Fluoro substitution2500 nMIn vitro bioassay[1]
Rho Kinase (ROCK1)6-Fluoroindazoles (53a, 53b)6-Fluoro substitution6-7 nMIn vitro bioassay[1]
Syk Kinase6-Fluoroindazole hybrids (44a-h)6-Fluoro substitution4 - 64 nMIn vitro bioassay[1]
FGFR16-Fluoro-1H-indazol-3-amine (27a)6-Fluoro substitution< 4.1 nMEnzymatic Assay[2]
FGFR26-Fluoro-1H-indazol-3-amine (27a)6-Fluoro substitution2.0 nMEnzymatic Assay[2]
EGFR (and mutants)Fluorinated indazole (36g)FluorinationSub-nanomolarEnzymatic Assay[2]

This assay is a common method for determining the affinity of an inhibitor for a kinase.

  • Reagents and Materials:

    • Purified kinase (e.g., p38α).

    • Fluorescently labeled tracer (a molecule that binds to the kinase's active site).

    • Test compounds (fluorinated indazole derivatives) at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • 384-well, low-volume, black plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • To each well of the microplate, add the kinase and the fluorescent tracer.

    • Add the test compounds to the wells. Include controls with no inhibitor and no kinase.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • The binding of the fluorescent tracer to the kinase results in a high fluorescence polarization value.

    • When a test compound displaces the tracer from the kinase's active site, the polarization value decreases.

    • The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

p38_MAPK_Pathway p38 MAPK Signaling Pathway Stimuli Inflammatory Cytokines / Stress TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Indazole Fluorinated Indazole Derivative Indazole->p38

Caption: p38 MAPK Signaling Pathway and Inhibition by Fluorinated Indazoles.

ROCK_Pathway Rho Kinase (ROCK) Signaling Pathway GPCR GPCRs RhoA_GDP RhoA-GDP GPCR->RhoA_GDP RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP Myosin Light Chain Phosphatase ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC MLC_P Phosphorylated MLC MLCP->MLC_P MLC->MLC_P Actomyosin_Contraction Actomyosin Contraction & Cytoskeletal Reorganization MLC_P->Actomyosin_Contraction Indazole Fluorinated Indazole Derivative Indazole->ROCK

Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition by Fluorinated Indazoles.

Nitric Oxide Synthase (NOS) Inhibition

Fluorinated indazoles have been designed and synthesized as novel inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) over the neuronal (NOS-I) isoform. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited NOS-I by 63% and NOS-II by 83%.[3] Notably, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated high selectivity, inhibiting NOS-II activity by 80% with no effect on NOS-I activity.[3]

Compound% Inhibition of NOS-I% Inhibition of NOS-II
4,5,6,7-tetrafluoro-3-methyl-1H-indazole63%83%[3]
4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleNo effect80%[3]

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (NO).

  • Reagents and Materials:

    • Purified NOS enzyme (NOS-I or NOS-II).

    • L-[³H]arginine (for radiometric assay) or a NO-sensitive fluorescent dye.

    • Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin.

    • Test compounds (fluorinated indazole derivatives).

    • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT).

    • Scintillation counter or fluorescence plate reader.

  • Procedure (Radiometric Assay):

    • Prepare a reaction mixture containing the reaction buffer, cofactors, and L-[³H]arginine.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the NOS enzyme.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Separate the L-[³H]citrulline from the unreacted L-[³H]arginine using cation exchange resin.

    • Quantify the amount of L-[³H]citrulline produced by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis

Several studies have shown that fluorinated indazoles can trigger apoptosis in cancer cell lines.[4][5] For example, one study reported that the cytotoxicity of certain thiazole-based 5-fluoroindole derivatives against HeLa cells was due to the induction of apoptosis.[4] Another study on a series of polysubstituted indazoles found that selected compounds were able to trigger apoptosis to a significant extent.[5]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Fluorinated indazole derivative for treatment.

    • Annexin V-FITC conjugate.

    • Propidium Iodide (PI) solution.

    • Binding buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

    • Flow cytometer.

  • Procedure:

    • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the fluorinated indazole derivative at various concentrations for a specified time (e.g., 24, 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in the binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells are negative for both Annexin V-FITC and PI.

    • Early apoptotic cells are positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Apoptosis_Pathway Intrinsic Apoptosis Pathway Indazole Fluorinated Indazole Derivative ROS Increased ROS Indazole->ROS Bax Bax Indazole->Bax Bcl2 Bcl-2 Indazole->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Fluorinated Indazoles.

Inhibition of Tubulin Polymerization

Certain fluorinated indole derivatives have been found to act as microtubule-stabilizing agents by increasing tubulin polymerization.[4]

Compound Class/ExampleCancer Cell LineIC50Mechanism of Action
Thiazole-based 5-fluoroindole (31a)HeLa32.48 μMInduction of apoptosis[4]
Glyoxylamide-based 5(6)-fluoroindolesVarious human cancer cell linesVariesCytotoxicity[4]
Fluorinated-indole derivative (34b)A549 (Lung)0.8 μMTubulin polymerization stabilization[4]
5-Fluoroindole-2-carboxylic acid (10)-10 μM (for APE1 inhibition)Inhibition of APE1[4]
Polysubstituted indazolesA2780, A5490.64 - 17 µMInduction of apoptosis[5]

Antiviral and Antimicrobial Activity

Fluorinated indazoles and related five-membered heterocycles have demonstrated notable activity against viruses and microbes.

Antiviral Activity

The primary antiviral target for these compounds appears to be HIV-1 reverse transcriptase (RT).

HIV-1 Reverse Transcriptase Inhibition: A nucleoside analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which contains a 3'-hydroxyl group, has shown exceptional potency against HIV-1 replication with an EC50 of 0.05 nM.[6] Its mechanism of action involves acting as a "translocation-defective RT inhibitor," where despite having a 3'-hydroxyl, it effectively terminates DNA synthesis due to the difficulty of RT translocation after its incorporation.[6]

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

  • Reagents and Materials:

    • Recombinant HIV-1 reverse transcriptase.

    • Poly(rA)/oligo(dT) template/primer.

    • [³H]TTP (tritiated thymidine triphosphate).

    • Reaction buffer.

    • Test compounds.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a reaction mixture containing the template/primer, reaction buffer, and [³H]TTP.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the reaction at 37°C.

    • Stop the reaction by spotting the mixture onto glass fiber filters.

    • Wash the filters to remove unincorporated [³H]TTP.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the amount of DNA synthesized.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Fluorinated indazoles and pyrazoles have shown promise as antimicrobial agents. The mechanism of action for some of these compounds is suggested to be novel, as their activity does not seem to depend on the resistance profiles of bacteria to current antibiotics.[7]

Compound Class/ExampleOrganism(s)MIC (μg/mL)
Indazole derivatives (2, 3)E. faecalisNot specified, showed some activity[7]
Indazole derivative (5)S. aureus, S. epidermidis64 - 128[7]
Pyrazoline derivative (9)S. aureus, S. epidermidis, E. faecalisNot specified, most active in the series[7]

Conclusion

The incorporation of fluorine into the indazole scaffold has proven to be a highly effective strategy for the development of potent and selective modulators of a wide range of biological targets. The derivatives discussed in this guide exhibit promising anti-inflammatory, anticancer, antiviral, and antimicrobial activities. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the further investigation and optimization of these versatile compounds for therapeutic applications. The continued exploration of fluorinated indazoles holds significant promise for the discovery of novel drug candidates to address unmet medical needs.

References

Unraveling the Therapeutic Potential of 6-Fluoro-1-methyl-1H-indazole: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action for 6-Fluoro-1-methyl-1H-indazole is not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates its potential mechanism based on the well-documented activities of structurally related fluoro- and methyl-substituted indazole derivatives. The primary focus of this analysis will be on the role of such compounds as protein kinase inhibitors, a prominent therapeutic target for the indazole scaffold.

Introduction to the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous biologically active compounds and several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-proliferative effects through the inhibition of various protein kinases.[2][3] The substitutions on the indazole core, such as the fluorine at the 6-position and the methyl group at the 1-position, are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]

Postulated Mechanism of Action: Protein Kinase Inhibition

Based on the activities of analogous compounds, the principal mechanism of action for this compound is likely the inhibition of one or more protein kinases. Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Indazole derivatives have been shown to be effective inhibitors of various kinase families, including:

  • Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][4]

  • Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[2]

The inhibitory action of these compounds typically occurs through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Signaling Pathway Diagram

The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how an inhibitor like this compound might interrupt this pathway.

RTK_Inhibition cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) ADP ADP Receptor_Tyrosine_Kinase->ADP Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling 3. Signal Transduction No_Cellular_Response Inhibition of Cellular Response Receptor_Tyrosine_Kinase->No_Cellular_Response Ligand Ligand Ligand->Receptor_Tyrosine_Kinase 1. Ligand Binding & Dimerization 6_Fluoro_1_methyl_1H_indazole This compound (Inhibitor) 6_Fluoro_1_methyl_1H_indazole->Receptor_Tyrosine_Kinase Inhibition ATP ATP ATP->Receptor_Tyrosine_Kinase 2. ATP Binding & Autophosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

Quantitative Data for Representative Indazole Derivatives

While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of some related indazole compounds against various kinases, providing an indication of the potential potency of this class of molecules.

Compound ClassTarget KinaseIC50 / pKiReference
1H-indazole derivativesFGFR1-30.8–90 μM[3]
1H-indazol-3-amine derivativesFGFR1, FGFR2< 4.1 nM, 2.0 nM[2]
1H-indazole derivativesEGFR T790M, EGFR5.3 nM, 8.3 nM[3]
4,6-disubstituted-1H-indazolePI3KδpKi of 9.9 and 10.1[3]
3-(pyrrolopyridin-2-yl)indazoleAurora Kinase A0.0083–1.43 μM[2]

Experimental Protocols

The following sections detail generalized experimental protocols that would be used to determine the mechanism of action and potency of a novel indazole derivative like this compound.

Kinase Inhibition Assay (Radiometric)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • This compound stock solution in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the screening and characterization of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Start Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., Radiometric Kinase Assay) Start->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Kinase Selectivity Profiling (Panel of multiple kinases) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Assays (e.g., Cell Proliferation, Apoptosis) Selectivity_Panel->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A standard workflow for the discovery and development of a novel kinase inhibitor.

Conclusion

While the precise molecular target and mechanism of action of this compound remain to be elucidated through direct experimental investigation, the extensive research on the indazole scaffold strongly suggests its role as a protein kinase inhibitor. The presence of the 6-fluoro and 1-methyl substitutions likely enhances its drug-like properties. Further studies, following the experimental protocols outlined in this guide, are necessary to definitively characterize its biological activity and therapeutic potential. This document serves as a foundational guide for researchers and drug development professionals interested in exploring the pharmacological profile of this and related indazole derivatives.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Indazoles in Drug Development

For researchers, scientists, and drug development professionals, the indazole nucleus represents a cornerstone of modern medicinal chemistry. This bicyclic heteroaromatic system, composed of a fused benzene and pyrazole ring, has proven to be a "privileged scaffold," giving rise to a multitude of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive exploration of the discovery and history of substituted indazoles, detailing their synthesis, mechanism of action, and the evolution of their therapeutic applications.

A Legacy of Discovery: From 19th Century Synthesis to 21st Century Therapeutics

The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883, who prepared an oxo-substituted derivative, indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This foundational work laid the groundwork for future explorations of this versatile heterocyclic system. Early 20th-century chemists like Jacobson, Huber, and Auwers further expanded the synthetic repertoire, developing methods such as the cyclization of N-nitroso-o-toluidines, which also provided access to halogenated indazoles.[2]

It was in the mid-20th century that the therapeutic potential of substituted indazoles began to be realized. A pivotal moment was the discovery of the anti-inflammatory properties of benzydamine.[1] This discovery shifted the focus from purely synthetic explorations to the investigation of the biological activities of this class of compounds, paving the way for the development of a new generation of drugs. The subsequent discovery of granisetron as a potent antiemetic further solidified the importance of the indazole core in medicinal chemistry.[1]

Today, the indazole scaffold is a key feature in a number of blockbuster drugs, particularly in the field of oncology. The development of targeted therapies such as pazopanib, axitinib, niraparib, and entrectinib has revolutionized the treatment of various cancers, highlighting the remarkable versatility and druggability of the indazole core.[3][4]

Key Milestones in the Development of Substituted Indazole Drugs

DrugYear of Discovery/DevelopmentTherapeutic AreaPrimary Mechanism of Action
Benzydamine 1960sAnti-inflammatory, AnalgesicInhibition of pro-inflammatory cytokine synthesis
Granisetron mid-1980sAntiemeticSelective 5-HT3 receptor antagonist
Pazopanib 2009 (FDA Approval)Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma)Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)
Axitinib 2012 (FDA Approval)Oncology (Renal Cell Carcinoma)Selective VEGFR inhibitor
Niraparib 2017 (FDA Approval)Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer)PARP inhibitor
Entrectinib 2019 (FDA Approval)Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC)Pan-TRK, ROS1, and ALK inhibitor

Mechanisms of Action: Modulating Key Signaling Pathways

The therapeutic success of substituted indazoles lies in their ability to interact with a diverse range of biological targets with high specificity and potency.

Early Discoveries: Inflammation and Nausea

Benzydamine , one of the first indazole-based drugs, exerts its anti-inflammatory effects not through the classical mechanism of cyclooxygenase (COX) inhibition like traditional NSAIDs, but primarily by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] This is achieved through the modulation of signaling pathways like p38 MAPK.[6]

Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane p38 MAPK Pathway p38 MAPK Pathway Cell Membrane->p38 MAPK Pathway Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) p38 MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Benzydamine Benzydamine Benzydamine->p38 MAPK Pathway inhibits Chemotherapy Chemotherapy Serotonin Release Serotonin Release Chemotherapy->Serotonin Release 5-HT3 Receptor 5-HT3 Receptor Serotonin Release->5-HT3 Receptor activates Vomiting Center (Brainstem) Vomiting Center (Brainstem) 5-HT3 Receptor->Vomiting Center (Brainstem) signals Nausea & Vomiting Nausea & Vomiting Vomiting Center (Brainstem)->Nausea & Vomiting Granisetron Granisetron Granisetron->5-HT3 Receptor blocks cluster_membrane Cell Membrane VEGFR VEGFR PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway VEGFR->PI3K/AKT/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway VEGFR->RAS/RAF/MEK/ERK Pathway PDGFR PDGFR PDGFR->PI3K/AKT/mTOR Pathway PDGFR->RAS/RAF/MEK/ERK Pathway c-Kit c-Kit c-Kit->PI3K/AKT/mTOR Pathway Pazopanib/Axitinib Pazopanib/Axitinib Pazopanib/Axitinib->VEGFR inhibits Pazopanib/Axitinib->PDGFR inhibits Pazopanib/Axitinib->c-Kit inhibits Angiogenesis Angiogenesis PI3K/AKT/mTOR Pathway->Angiogenesis Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP activates DNA Double-Strand Break DNA Double-Strand Break DNA Single-Strand Break->DNA Double-Strand Break leads to (if unrepaired) DNA Repair DNA Repair PARP->DNA Repair Niraparib Niraparib Niraparib->PARP inhibits Cell Death (in BRCA deficient cells) Cell Death (in BRCA deficient cells) DNA Double-Strand Break->Cell Death (in BRCA deficient cells) cluster_membrane Cell Membrane TRK Fusion Protein TRK Fusion Protein PI3K/AKT Pathway PI3K/AKT Pathway TRK Fusion Protein->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway TRK Fusion Protein->MAPK/ERK Pathway ROS1 Fusion Protein ROS1 Fusion Protein ROS1 Fusion Protein->PI3K/AKT Pathway ROS1 Fusion Protein->MAPK/ERK Pathway ALK Fusion Protein ALK Fusion Protein ALK Fusion Protein->PI3K/AKT Pathway ALK Fusion Protein->MAPK/ERK Pathway Entrectinib Entrectinib Entrectinib->TRK Fusion Protein inhibits Entrectinib->ROS1 Fusion Protein inhibits Entrectinib->ALK Fusion Protein inhibits Tumor Growth & Survival Tumor Growth & Survival PI3K/AKT Pathway->Tumor Growth & Survival MAPK/ERK Pathway->Tumor Growth & Survival A Starting Materials B Indazole Core Synthesis A->B C Functional Group Interconversion B->C D Coupling Reactions C->D E Final Product D->E A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction and Detect Signal C->D E Data Analysis (Calculate IC50) D->E

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of available data for the closely related analogue, 6-Fluoro-1H-indazole, and predicted data for the target molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇FN₂

  • Molecular Weight: 150.15 g/mol

  • CAS Number: 1209534-87-1

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. All predicted data should be confirmed with experimental results.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.8 - 7.9d1HH-7
~ 7.6s1HH-3
~ 7.2dd1HH-5
~ 6.9dd1HH-4
~ 4.1s3HN-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 160 (d, J ≈ 240 Hz)C-6
~ 141C-7a
~ 135C-3
~ 122 (d, J ≈ 10 Hz)C-7
~ 120 (d, J ≈ 25 Hz)C-5
~ 110C-3a
~ 95 (d, J ≈ 25 Hz)C-4
~ 35N-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values based on known substituent effects and data from similar compounds. The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant.

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic, N-CH₃)
~ 1620MediumC=N stretch (indazole ring)
~ 1590, 1480StrongC=C stretch (aromatic ring)
~ 1250StrongC-F stretch
~ 850 - 800StrongC-H bend (out-of-plane)

Sample Preparation: KBr pellet or ATR. Note: These are predicted values.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
150High[M]⁺ (Molecular Ion)
135Medium[M - CH₃]⁺
122Medium[M - N₂]⁺
108Low[M - CH₃N₂]⁺

Ionization Method: Electron Ionization (EI). Note: Fragmentation patterns are predicted and may vary.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Method of Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by injecting the solution into a system coupled with a chromatographic separation method (e.g., GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small, volatile molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Submit Sample IR IR Spectroscopy Purification->IR Submit Sample MS Mass Spectrometry Purification->MS Submit Sample Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report & Publication Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Navigating the Physicochemical Landscape of 6-Fluoro-1-methyl-1H-indazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 6-Fluoro-1-methyl-1H-indazole, a key heterocyclic compound of interest in contemporary drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this molecule, offering standardized methodologies for its assessment and a framework for data interpretation. Understanding these core characteristics is paramount for advancing this and similar molecules through the development pipeline, from early-stage screening to formulation and beyond.

Executive Summary

This compound is a substituted indazole that has garnered attention within the medicinal chemistry landscape. The indazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, where it often acts as a bioisostere of indole or benzimidazole.[1] The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide provides a comprehensive framework for evaluating two of its most critical physicochemical parameters: solubility and stability. While specific experimental data for this compound is not publicly available, this document details the standardized experimental protocols necessary to generate such data, ensuring reproducibility and consistency across research endeavors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are foundational for understanding its behavior in various experimental and physiological systems.

PropertyValueSource
Molecular Formula C₈H₇FN₂ChemScene[2]
Molecular Weight 150.15 g/mol ChemScene[2]
CAS Number 1209534-87-1BLD Pharm[3]
Calculated LogP 1.7124ChemScene[2]
Topological Polar Surface Area (TPSA) 17.82 ŲChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]

Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations.[4] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.[5]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[6] This high-throughput screening method is invaluable in the early stages of drug discovery for identifying compounds with potential solubility liabilities.[5][7]

Table 3.1: Kinetic Solubility of this compound

Buffer System (pH)Solubility (µM)Method
Phosphate-Buffered Saline (PBS) (pH 7.4)Data not availableNephelometry/UV-Vis Spectroscopy
Simulated Gastric Fluid (SGF) (pH 1.2)Data not availableNephelometry/UV-Vis Spectroscopy
Simulated Intestinal Fluid (SIF) (pH 6.8)Data not availableNephelometry/UV-Vis Spectroscopy
Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a given solvent system at equilibrium.[8] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and pre-formulation studies.[4][9]

Table 3.2: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25Data not availableData not available
PBS (pH 7.4)25Data not availableData not available
Ethanol25Data not availableData not available
Propylene Glycol25Data not availableData not available

Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[10] Forced degradation, or stress testing, is a critical component of this evaluation, providing insights into the intrinsic stability of the molecule and its potential degradation pathways.[11][12]

Forced Degradation Studies

Forced degradation studies involve exposing the compound to conditions more severe than those it would encounter during storage, such as high heat, humidity, light, and extreme pH.[12][13] These studies are instrumental in developing stability-indicating analytical methods.[11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Table 4.1: Forced Degradation of this compound

Stress ConditionDurationDegradation (%)Major Degradants Identified
Acid Hydrolysis (e.g., 0.1 M HCl)To be determinedData not availableData not available
Base Hydrolysis (e.g., 0.1 M NaOH)To be determinedData not availableData not available
Oxidative (e.g., 3% H₂O₂)To be determinedData not availableData not available
Thermal (e.g., 60°C)To be determinedData not availableData not available
Photolytic (ICH Q1B)To be determinedData not availableData not available

The indazole ring is generally considered a stable aromatic system.[1] However, forced degradation studies are necessary to identify any potential liabilities of the this compound structure.

Experimental Protocols

The following sections detail standardized protocols for the determination of solubility and stability.

Protocol for Kinetic Solubility Assay

This protocol is based on the widely used nephelometric or UV-Vis spectrophotometric methods.[6][15]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Addition: Dispense the DMSO stock solution into a 96-well microplate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.[15]

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer to detect precipitation.

    • UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax.

  • Data Analysis: Determine the highest concentration at which the compound remains in solution by comparing the signal to control wells.

Protocol for Thermodynamic Solubility Assay

This protocol follows the conventional shake-flask method.[9][16]

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Processing: After equilibration, centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate by a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility in µg/mL or µM based on the measured concentration and a standard curve.

Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies as per ICH guidelines.[14][17]

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.[17]

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and incubate at room temperature or elevated temperature (e.g., 60°C).[17]

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Expose a solid sample or a solution to elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of parent compound remaining and identify and quantify any major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment Kinetic Kinetic Solubility (Nephelometry/UV) Thermo Thermodynamic Solubility (Shake-Flask) Kinetic->Thermo Informs Lead_Opt Lead Optimization Kinetic->Lead_Opt Formulation Formulation Development Thermo->Formulation Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Dev Stability-Indicating Method Development (HPLC) Forced_Deg->Method_Dev Guides Method_Dev->Formulation NCE New Chemical Entity (this compound) cluster_solubility cluster_solubility NCE->cluster_solubility cluster_stability cluster_stability NCE->cluster_stability

Workflow for Physicochemical Profiling.
Potential Signaling Pathway Involvement

Indazole derivatives are known to act as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[18][19] For instance, several indazole-containing drugs target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for angiogenesis.[19][20] The diagram below illustrates a simplified representation of this pathway.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Angiogenesis Angiogenesis Gene->Angiogenesis Indazole This compound (Potential Inhibitor) Indazole->VEGFR VEGF VEGF VEGF->VEGFR

Simplified VEGFR Signaling Pathway.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While experimental data for this specific molecule is not yet publicly available, the detailed protocols and data presentation formats outlined herein offer a standardized approach for researchers. A thorough understanding of these physicochemical properties is indispensable for mitigating risks in drug development and for the successful progression of promising indazole-based compounds from the laboratory to the clinic.

References

The Strategic Role of Fluorine Substitution in Modulating the Biological Activity of Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful tool to modulate the pharmacological properties of these derivatives. This technical guide provides an in-depth analysis of the role of fluorine substitution in the biological activity of indazoles, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and overall efficacy, making it a key consideration in modern drug design.[4][5][6]

Impact of Fluorine Substitution on Kinase Inhibitory Activity

Indazole derivatives are particularly prominent as kinase inhibitors.[1][2] Fluorine substitution has been instrumental in optimizing the potency and selectivity of these compounds against various kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Structure-activity relationship (SAR) studies have demonstrated that the position of fluorine substitution on the indazole core is critical for FGFR inhibitory activity. For instance, the introduction of a fluorine atom on a phenyl ring attached to the indazole can lead to a remarkable improvement in activity.[1] In one study, the presence of a fluorine atom resulted in a nearly three-fold increase in potency against FGFR1 compared to its non-fluorinated counterpart.[1] Conversely, fluorine substitution on other parts of the molecule, such as a different phenyl ring, was not well-tolerated.[1] A notable example is a 1H-indazol-3-amine derivative where a 2,6-difluoro-3-methoxyphenyl group led to potent enzymatic and antiproliferative activities.[7]

Table 1: Effect of Fluorine Substitution on the Biological Activity of Indazole-Based FGFR Inhibitors

Compound IDSubstitutionTargetIC50 (nM)Cell LineIC50 (nM)
14a3-methoxyphenylFGFR115--
14d3-methoxy-4-fluorophenylFGFR15.5--
27a6-fluoroindazoleFGFR1< 4.1KG-125.3
27a6-fluoroindazoleFGFR22.0SNU-1677.4
1002,6-difluoro-3-methoxyphenylFGFR1< 4.1KG-125.3
1002,6-difluoro-3-methoxyphenylFGFR22.0 ± 0.8SNU-1677.4 ± 6.2

Data synthesized from multiple sources.[1][7]

Rho-Associated Protein Kinase (ROCK) Inhibitors

Fluorination has also been shown to significantly enhance the potency and pharmacokinetic properties of indazole-based ROCK inhibitors. The position of the fluorine atom is crucial; for example, a 6-fluoroindazole derivative displayed significantly enhanced ROCK1 inhibitory potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[8] Furthermore, the 6-fluoro substitution led to a dramatic increase in oral bioavailability.[8]

Table 2: Influence of Fluorine Position on ROCK1 Inhibition and Bioavailability

Compound IDFluorine PositionROCK1 IC50 (nM)Oral Bioavailability (%)
514-fluoro2500Not Reported
526-fluoro1461
53a6-fluoro749
53b6-fluoro653

Data sourced from Hurd et al.[8]

Role of Fluorine in Modulating Other Biological Activities

The influence of fluorine extends beyond kinase inhibition to other important biological targets.

Nitric Oxide Synthase (NOS) Inhibitors

Fluorination of the indazole ring has been investigated as a strategy to develop selective inhibitors of nitric oxide synthase (NOS). A study on 4,5,6,7-tetrafluoroindazoles revealed that fluorination increased both the inhibitory potency and selectivity for NOS-II over NOS-I.[9][10] For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I activity.[9][10]

Table 3: Effect of Fluorination on NOS Inhibition

Compound IDStructureNOS-I Inhibition (%)NOS-II Inhibition (%)
134,5,6,7-tetrafluoro-3-methyl-1H-indazole6383
164,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazoleNo effect80

Data sourced from a study on fluorinated indazoles as NOS inhibitors.[9][10]

Anticancer and Antimicrobial Activity

Fluorine substitution has also been shown to enhance the anticancer and antimicrobial efficacy of indazole derivatives. In one study, a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy.[11]

Experimental Protocols

General Synthesis of Fluorinated Indazoles

A common method for the synthesis of fluorinated indazoles involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine.[12] Another approach is the metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[13][14][15]

Protocol: Metal-Free C-3 Fluorination of 2H-Indazoles [13][14]

  • To a solution of 2H-indazole (1.0 mmol) in water (5 mL), add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).

  • Stir the reaction mixture at room temperature under ambient air for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole derivative.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

The inhibitory activity of fluorinated indazole derivatives against FGFR1 can be determined using a variety of commercially available assay kits, often based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.

Protocol: TR-FRET Kinase Assay

  • Prepare a reaction mixture containing the FGFR1 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP in kinase assay buffer.

  • Add the test compound (fluorinated indazole derivative) at various concentrations.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Incubate for a further period to allow for antibody binding.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of fluorinated indazoles on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated indazole derivative for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Visualizations

Fluorinated indazole derivatives often exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Indazole Fluorinated Indazole Inhibitor Indazole->RTK NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS-II) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH Inflammation Inflammation NO->Inflammation FluorinatedIndazole Fluorinated Indazole Inhibitor FluorinatedIndazole->NOS

References

Methodological & Application

Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its utility in the development of targeted therapies, particularly kinase inhibitors.[1][2] The structural similarity of the indazole core to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] Strategic substitutions on the indazole ring can significantly enhance potency and selectivity for specific kinase targets.

Fluorine substitution, in particular, has been shown to be a valuable modification in the design of kinase inhibitors, often leading to improved metabolic stability and enhanced binding affinity.[1] Notably, the presence of a fluorine atom at the 6-position of the indazole ring has been demonstrated to improve enzymatic activity and cellular potency in related scaffolds targeting kinases such as the Fibroblast Growth Factor Receptors (FGFRs).[1] This document provides detailed application notes and experimental protocols for the investigation of 6-Fluoro-1-methyl-1H-indazole as a potential kinase inhibitor, with a focus on the FGFR signaling pathway as a plausible target based on structure-activity relationships of similar compounds.

Rationale for Investigation

While direct experimental data for this compound is emerging, its structural features suggest a strong potential as a kinase inhibitor. The N1-methylation provides a fixed tautomeric form, which can be advantageous for consistent binding interactions within the kinase active site. The 6-fluoro substitution is hypothesized to enhance binding affinity and cellular activity, drawing parallels to established 6-fluoro-indazole derivatives.[1] Based on this, the FGFR family of receptor tyrosine kinases is proposed as a primary target class for initial screening and characterization.

Data Presentation: Hypothetical Kinase Inhibition Profile

The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) for this compound against a panel of selected kinases, with a focus on the FGFR family. These values are postulated based on the activity of structurally related compounds and serve as a guide for initial experimental design.

Target KinaseHypothetical IC50 (nM)Assay Type
FGFR125Biochemical (ADP-Glo™)
FGFR240Biochemical (ADP-Glo™)
FGFR365Biochemical (ADP-Glo™)
VEGFR2350Biochemical (ADP-Glo™)
PDGFRβ800Biochemical (ADP-Glo™)
CDK2>10,000Biochemical (ADP-Glo™)

Experimental Protocols

Detailed methodologies for key experiments to validate the kinase inhibitory activity of this compound are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases in a biochemical assay.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • This compound (test compound)

  • Recombinant human kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2, PDGFRβ, CDK2)

  • Appropriate kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at the Km for each respective kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with known FGFR pathway activation.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Cancer cell lines (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of FGFR Signaling

Objective: To determine if this compound inhibits the phosphorylation of FGFR and its downstream signaling proteins.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. Phospho-specific antibodies are used to assess the phosphorylation status of target proteins.

Materials:

  • Cancer cell line (e.g., SNU-16)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Inhibitor->FGFR Inhibits

Caption: Proposed inhibition of the FGFR signaling pathway by this compound.

Experimental Workflow Diagram

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays A1 Compound Dilution (this compound) A2 Kinase Reaction (Kinase, Substrate, ATP) A1->A2 A3 Signal Detection (ADP-Glo™) A2->A3 A4 IC50 Determination A3->A4 End End A4->End B1 Cell Seeding (FGFR-driven cancer cells) B2 Compound Treatment B1->B2 B3 Cell Viability Assay (MTT) B2->B3 B4 Western Blot (pFGFR, pERK, pAKT) B2->B4 B3->End B4->End Start Start Start->A1 Start->B1

Caption: Workflow for evaluating this compound as a kinase inhibitor.

References

Experimental Protocol for the N-Methylation of 6-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The N-methylation of 6-fluoro-1H-indazole is a critical transformation in medicinal chemistry, as the resulting N1 and N2 regioisomers can exhibit distinct pharmacological profiles. The indazole nucleus is a privileged scaffold in drug discovery, and functionalization at the nitrogen atoms provides a key handle for modulating physicochemical and biological properties.[1][2][3] The regioselectivity of the N-methylation reaction is highly dependent on the reaction conditions, allowing for the targeted synthesis of either the thermodynamically favored N1-methyl isomer or the kinetically favored N2-methyl isomer.[4][5]

This document provides detailed experimental protocols for the selective N-methylation of 6-fluoro-1H-indazole to yield both 1-methyl-6-fluoro-1H-indazole and 2-methyl-6-fluoro-2H-indazole. The choice of base, solvent, and methylating agent are key determinants of the reaction outcome.[3][4][5]

Key Concepts in Regioselective Indazole Methylation

The N-alkylation of indazoles can result in a mixture of N1 and N2 substituted products due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring.[5] The regiochemical outcome is governed by a balance of kinetic and thermodynamic factors.[4][5]

  • Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[5] Reactions that allow for equilibration, such as those employing a strong, non-nucleophilic base in an aprotic solvent, tend to yield the more thermodynamically stable N1-alkylated product.[3][4]

  • Kinetic Control (N2-Methylation): Under conditions where the reaction is irreversible and rapid, the product distribution is determined by the relative activation energies for the attack at each nitrogen atom. These conditions often lead to the formation of the N2-alkylated product.[5][6]

Experimental Protocols

Protocol 1: Selective Synthesis of 1-Methyl-6-fluoro-1H-indazole (N1-Methylation)

This protocol is designed to favor the thermodynamically controlled product, yielding the N1-methylated isomer as the major product.[4]

Materials:

  • 6-Fluoro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-fluoro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-fluoro-1H-indazole.

Protocol 2: Selective Synthesis of 2-Methyl-6-fluoro-2H-indazole (N2-Methylation)

This protocol employs conditions that favor the kinetically controlled product, leading to the N2-methylated isomer.[5]

Materials:

  • 6-Fluoro-1H-indazole

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-fluoro-1H-indazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-methyl-6-fluoro-2H-indazole.

Data Presentation

The following table summarizes the expected quantitative data for the N-methylation of 6-fluoro-1H-indazole based on the provided protocols. The yields are estimates based on similar reactions reported in the literature.[5][7]

Product NameProtocolMethylating AgentBaseSolventTypical Yield (%)Regioisomeric Ratio (N1:N2)
1-Methyl-6-fluoro-1H-indazole1Methyl IodideNaHTHF75-90%>95:5
2-Methyl-6-fluoro-2H-indazole2Dimethyl SulfateK₂CO₃DMF60-80%<10:90

Experimental Workflows

N1_Methylation_Workflow start Start dissolve Dissolve 6-Fluoro-1H-indazole in anhydrous THF start->dissolve add_nah Add NaH (1.2 equiv) at 0 °C dissolve->add_nah stir_rt Stir at room temperature for 30 min add_nah->stir_rt add_ch3i Add Methyl Iodide (1.1 equiv) at 0 °C stir_rt->add_ch3i react_rt Stir at room temperature & Monitor by TLC/LC-MS add_ch3i->react_rt quench Quench with saturated aqueous NH4Cl react_rt->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end 1-Methyl-6-fluoro- 1H-indazole purify->end

Caption: Workflow for the N1-Methylation of 6-Fluoro-1H-indazole.

N2_Methylation_Workflow start Start dissolve Dissolve 6-Fluoro-1H-indazole in anhydrous DMF start->dissolve add_k2co3 Add K2CO3 (1.5 equiv) dissolve->add_k2co3 stir_rt1 Stir at room temperature for 15 min add_k2co3->stir_rt1 add_dms Add Dimethyl Sulfate (1.2 equiv) stir_rt1->add_dms react_rt Stir at room temperature & Monitor by TLC/LC-MS add_dms->react_rt pour_water Pour into Water react_rt->pour_water extract Extract with Ethyl Acetate (3x) pour_water->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end 2-Methyl-6-fluoro- 2H-indazole purify->end

Caption: Workflow for the N2-Methylation of 6-Fluoro-1H-indazole.

References

Application Notes: 6-Fluoro-1-methyl-1H-indazole as a Key Building Block for Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of clinically approved and investigational anti-cancer agents. Its unique structural and electronic properties allow for versatile functionalization, enabling the design of potent and selective inhibitors of various oncogenic targets. Within this class of compounds, derivatives of 6-fluoro-1-methyl-1H-indazole have emerged as particularly promising candidates. The fluorine atom at the 6-position has been shown to enhance metabolic stability and binding affinity, while the N1-methylation pre-organizes the scaffold for optimal interaction with target proteins and eliminates potential N-H reactivity, simplifying synthetic routes.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of anti-cancer agents, with a focus on kinase inhibitors.

Strategic Importance in Anti-Cancer Drug Discovery

The this compound core serves as a versatile platform for the development of inhibitors targeting key signaling pathways implicated in cancer progression. Its derivatives have shown significant activity against several cancer-related targets:

  • Kinase Inhibition: A primary application of this scaffold is in the design of ATP-competitive kinase inhibitors. The indazole ring system is an effective mimic of the adenine hinge-binding region of ATP. Several FDA-approved kinase inhibitors containing the indazole scaffold, such as Axitinib and Pazopanib, validate its importance.[1] Derivatives of this compound are particularly effective against receptor tyrosine kinases like Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2]

  • PARP Inhibition: The indazole nucleus is also being explored for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4]

  • IDO1 Inhibition: Some indazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme, making them promising candidates for cancer immunotherapy.[2]

Data Presentation: In Vitro Anti-proliferative Activity

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various indazole derivatives, highlighting the potency achieved with this scaffold.

Table 1: IC50 Values of Representative 6-Substituted Indazole Derivatives in Human Cancer Cell Lines [2][5][6]

Compound IDCancer Cell LineIC50 (µM)Target/Pathway
Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine)HCT116 (Colon)0.4 ± 0.3IDO1 Inhibition, G2/M Arrest
Compound 2f ((E)-3-(3,5-dimethoxystyryl)-6-phenyl-1H-indazole)A549 (Lung)0.23Apoptosis Induction
4T1 (Breast)0.28Apoptosis Induction
HepG2 (Liver)0.31Apoptosis Induction
MCF-7 (Breast)0.45Apoptosis Induction
HCT116 (Colon)0.52Apoptosis Induction
Compound 6o (1H-indazole-3-amine derivative)K562 (Leukemia)5.15p53/MDM2 Pathway
A549 (Lung)>40p53/MDM2 Pathway
PC-3 (Prostate)22.3p53/MDM2 Pathway
Hep-G2 (Liver)16.5p53/MDM2 Pathway

Table 2: Enzymatic and Cellular Potency of 6-Fluoro-1H-indazole Derivatives as FGFR Inhibitors [1]

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)KG-1 (Leukemia) IC50 (nM)SNU-16 (Gastric) IC50 (nM)
Compound 27a < 4.12.025.377.4

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving the this compound scaffold. A common strategy involves the synthesis of a halogenated (bromo or iodo) derivative of this compound, which then serves as a versatile intermediate for cross-coupling reactions.

Protocol 1: Synthesis of 3-Iodo-6-fluoro-1-methyl-1H-indazole

This protocol describes the iodination of this compound at the C3 position, creating a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-iodo-6-fluoro-1-methyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-6-fluoro-1-methyl-1H-indazole with an arylboronic acid.[7][8][9][10]

Materials:

  • 3-Iodo-6-fluoro-1-methyl-1H-indazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 3-iodo-6-fluoro-1-methyl-1H-indazole, the arylboronic acid, Pd(dppf)Cl2, and K2CO3.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Partition the filtrate between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-fluoro-1-methyl-1H-indazole derivative.

Visualizations

General Synthetic Workflow

G A This compound B Halogenation (e.g., Iodination at C3) A->B C 3-Iodo-6-fluoro-1-methyl-1H-indazole B->C D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D E Diverse Anti-Cancer Agents D->E F Aryl/Heteroaryl Boronic Acids/Amines F->D

Caption: Synthetic workflow for anti-cancer agents.

FGFR Signaling Pathway Inhibition

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Indazole This compound Derivative Indazole->FGFR FGF FGF Ligand FGF->FGFR

Caption: FGFR signaling pathway inhibition.

References

Application of 6-Fluoro-1-methyl-1H-indazole in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data regarding the application of 6-Fluoro-1-methyl-1H-indazole in neurological disorder research. Therefore, this document presents representative application notes and protocols based on the published neuroprotective effects of a structurally similar indazole derivative, 6-Hydroxy-1H-indazole , in a preclinical model of Parkinson's disease. This information is intended to serve as a scientific reference and a guide for potential research directions with novel indazole compounds.

Representative Application Notes: 6-Hydroxy-1H-indazole in a Parkinson's Disease Model

Introduction

Indazole derivatives are a class of heterocyclic compounds being investigated for their therapeutic potential in a variety of diseases, including neurological disorders.[1][2] Some indazoles have been shown to exhibit neuroprotective properties by targeting key enzymes and signaling pathways implicated in the pathophysiology of diseases like Parkinson's and Alzheimer's.[1][2] This document outlines the application of 6-Hydroxy-1H-indazole, a close structural analog of this compound, in a widely used animal model of Parkinson's disease.

The presented data is based on a study investigating the neuroprotective role of 6-Hydroxy-1H-indazole in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1] The findings from this study suggest that 6-Hydroxy-1H-indazole may protect dopaminergic neurons, which are progressively lost in Parkinson's disease, potentially through the modulation of tau protein phosphorylation.[1]

Mechanism of Action (Hypothesized)

The precise mechanism of action for 6-Hydroxy-1H-indazole is not fully elucidated. However, the study in the MPTP mouse model of Parkinson's disease suggests a neuroprotective effect associated with the inactivation of tau protein.[1] MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[1] The administration of 6-Hydroxy-1H-indazole was found to mitigate the toxic effects of MPTP, preserving dopaminergic neurons and improving motor function in mice.[1] This was correlated with a reduction in the hyperphosphorylation of tau, a protein that can form neurotoxic aggregates when abnormally modified.[1]

Potential Applications in Neurological Disorder Research
  • Neuroprotective Agent Screening: 6-Hydroxy-1H-indazole can be used as a reference compound in the screening of new chemical entities for neuroprotective activity in models of Parkinson's disease and other neurodegenerative disorders.

  • Target Validation: The compound can be a valuable tool to investigate the role of tau phosphorylation in the pathogenesis of Parkinson's disease and to explore the therapeutic potential of inhibiting this process.

  • Preclinical Drug Development: The data on 6-Hydroxy-1H-indazole provides a rationale for the further investigation of substituted indazoles as potential therapeutic agents for Parkinson's disease.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on 6-Hydroxy-1H-indazole in the MPTP-induced mouse model of Parkinson's disease.[1]

ParameterControl GroupMPTP GroupMPTP + 6-Hydroxy-1H-indazole (2 mg/kg)MPTP + 6-Hydroxy-1H-indazole (4 mg/kg)
Behavioral Assessment
Motor Function (score)NormalImpairedImprovedSignificantly Improved
Neurochemical Analysis
Dopamine Concentration in StriatumNormalDecreasedIncreased (vs. MPTP)Significantly Increased (vs. MPTP)
Tyrosine Hydroxylase (TH) ExpressionNormalDownregulatedIncreased (vs. MPTP)Significantly Increased (vs. MPTP)
Pathological Markers
Dopaminergic Neuron Count in Substantia NigraNormalDecreasedIncreased (vs. MPTP)Significantly Increased (vs. MPTP)
Phospho-tau LevelsNormalHyperphosphorylatedDecreased (vs. MPTP)Significantly Decreased (vs. MPTP)

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.

Materials:

  • 12-week-old C57BL/6 male mice

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • 6-Hydroxy-1H-indazole

  • Normal saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Randomly divide the mice into four groups: Control, MPTP, MPTP + 6-Hydroxy-1H-indazole (2 mg/kg), and MPTP + 6-Hydroxy-1H-indazole (4 mg/kg).[1]

  • Treatment Regimen:

    • Day 1: Administer 6-Hydroxy-1H-indazole (2 mg/kg or 4 mg/kg, i.p.) or an equivalent volume of normal saline to the respective groups.[1]

    • Days 2-6: Administer MPTP (30 mg/kg, i.p.) to the three MPTP groups. Half an hour before each MPTP injection, administer the corresponding dose of 6-Hydroxy-1H-indazole or normal saline. The control group receives only normal saline injections.[1]

  • Post-Treatment: Monitor the health and behavior of the mice daily.

  • Sacrifice: Ten days after the final MPTP injection, euthanize the mice for tissue collection and analysis.[1]

Behavioral Assessment (e.g., Open Field Test)

This protocol is for assessing motor function and exploratory behavior in mice.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video recording and analysis software

Procedure:

  • Place a mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Clean the arena thoroughly between each mouse to remove olfactory cues.

Neurochemical Analysis (Dopamine Measurement)

This protocol outlines the measurement of dopamine levels in the striatum using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dissected striatal tissue

  • Homogenization buffer

  • Centrifuge

  • HPLC system with an electrochemical detector

Procedure:

  • Dissect the striatum from the mouse brain on ice.

  • Homogenize the tissue in a suitable buffer.

  • Centrifuge the homogenate to pellet cellular debris.

  • Filter the supernatant.

  • Inject a known volume of the supernatant into the HPLC system.

  • Separate and quantify dopamine based on its retention time and the electrochemical signal compared to a standard curve.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for visualizing and quantifying dopaminergic neurons in the substantia nigra.

Materials:

  • Brain sections containing the substantia nigra

  • Primary antibody against Tyrosine Hydroxylase (TH)

  • Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)

  • Microscope with imaging capabilities

Procedure:

  • Prepare fixed brain tissue and cut thin sections using a cryostat or microtome.

  • Mount the sections on microscope slides.

  • Perform antigen retrieval if necessary.

  • Block non-specific antibody binding.

  • Incubate the sections with the primary anti-TH antibody.

  • Wash the sections and incubate with the secondary antibody.

  • If using a fluorescent secondary antibody, mount with a DAPI-containing medium and visualize under a fluorescence microscope.

  • If using an HRP-conjugated secondary antibody, add a substrate to produce a colored precipitate and visualize under a light microscope.

  • Quantify the number of TH-positive cells in the substantia nigra using image analysis software.

Western Blot for Phospho-tau

This protocol is for detecting the levels of phosphorylated tau protein in brain tissue.

Materials:

  • Brain tissue homogenates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies against phospho-tau and total tau

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare protein lysates from brain tissue.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody for phospho-tau.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total tau and a loading control (e.g., beta-actin) for normalization.

Visualizations

G cluster_0 MPTP-Induced Neurotoxicity cluster_1 Neuroprotective Effect of 6-Hydroxy-1H-indazole MPTP MPTP MPP MPP+ MPTP->MPP Metabolism DopaminergicNeuron Dopaminergic Neuron MPP->DopaminergicNeuron Uptake MitochondrialDysfunction Mitochondrial Dysfunction DopaminergicNeuron->MitochondrialDysfunction OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress TauHyperphosphorylation Tau Hyperphosphorylation OxidativeStress->TauHyperphosphorylation NeuronalDeath Neuronal Death TauHyperphosphorylation->NeuronalDeath Indazole 6-Hydroxy-1H-indazole InhibitTauP Inhibition of Tau Hyperphosphorylation Indazole->InhibitTauP InhibitTauP->NeuronalDeath Inhibits NeuronSurvival Neuronal Survival InhibitTauP->NeuronSurvival G cluster_0 In Vivo Experiment cluster_1 Ex Vivo Analysis start Acclimatize C57BL/6 Mice grouping Randomize into 4 Groups: - Control - MPTP - MPTP + Indazole (2mg/kg) - MPTP + Indazole (4mg/kg) start->grouping treatment Treatment Regimen (6 days) - Day 1: Indazole/Saline - Days 2-6: Indazole/Saline + MPTP grouping->treatment post_treatment Post-Treatment Monitoring (10 days) treatment->post_treatment euthanasia Euthanasia and Tissue Collection post_treatment->euthanasia behavior Behavioral Assessment (e.g., Open Field Test) euthanasia->behavior neurochem Neurochemical Analysis (HPLC for Dopamine) euthanasia->neurochem ihc Immunohistochemistry (TH Staining) euthanasia->ihc wb Western Blot (Phospho-tau) euthanasia->wb

References

Application Notes and Protocols: 6-Fluoro-1-methyl-1H-indazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 6-Fluoro-1-methyl-1H-indazole as a key intermediate in pharmaceutical research and development. The indazole scaffold is a prominent feature in many biologically active compounds, and the targeted fluorination and methylation of this core structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A common strategy involves the diazotization of a substituted aniline, followed by cyclization and methylation.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route starting from 5-fluoro-2-methylaniline.

Step 1: Diazotization of 5-Fluoro-2-methylaniline

  • To a stirred solution of 5-fluoro-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid), cool the reaction vessel to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the diazonium salt.

Step 2: Reductive Cyclization to form 6-Fluoro-1H-indazole

  • To the freshly prepared diazonium salt solution, add a reducing agent such as stannous chloride (SnCl₂) (2.5 eq) in concentrated hydrochloric acid, while maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-fluoro-1H-indazole.

Step 3: N-Methylation of 6-Fluoro-1H-indazole

  • Dissolve the crude 6-fluoro-1H-indazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq), to the solution and stir for 30 minutes at room temperature.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data for Synthesis
StepReactantsReagentsSolventTime (h)Temperature (°C)Yield (%)
15-Fluoro-2-methylanilineSodium nitrite, Acetic AcidWater/Acetic Acid1-20-5-
2Diazonium saltStannous chloride, HCl-12-1615 - RT75-85
36-Fluoro-1H-indazoleMethyl iodide, K₂CO₃DMF4-6RT80-90

Note: Yields are representative and may vary based on reaction scale and optimization.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound A 5-Fluoro-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, Acid  0-5°C C 6-Fluoro-1H-indazole B->C  SnCl₂, HCl  Reductive Cyclization D This compound C->D  CH₃I, K₂CO₃  N-Methylation

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis

This compound serves as a valuable building block in the synthesis of complex pharmaceutical molecules. The indazole core is a known pharmacophore in numerous kinase inhibitors and other therapeutic agents. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the N1-methyl group can modulate solubility and cell permeability.

General Reaction Scheme: Nucleophilic Aromatic Substitution

A common application of N-substituted indazoles in pharmaceutical synthesis is their use as nucleophiles in SNAr reactions with electron-deficient aromatic or heteroaromatic systems.

G cluster_reaction General SₙAr Reaction Indazole This compound (Nucleophile) Product Drug Candidate / Advanced Intermediate Indazole->Product  Base (e.g., K₂CO₃)  Solvent (e.g., DMF)  Heat ArylHalide Electron-deficient (Hetero)aryl Halide (Electrophile) ArylHalide->Product

Caption: Generalized SNAr reaction with this compound.

Hypothetical Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes a hypothetical synthesis where this compound is coupled with a generic chloro-pyrimidine core, a common scaffold in kinase inhibitors.

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add this compound (1.1 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate.

Relevance to Signaling Pathways: Kinase Inhibition

Indazole-based compounds are frequently designed as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

A common mechanism of action for such inhibitors is to compete with ATP for binding to the active site of the kinase, thereby blocking the downstream signaling cascade.

Generic Kinase Signaling Pathway and Inhibition

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP → ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by an indazole-based inhibitor.

By utilizing this compound as a versatile intermediate, medicinal chemists can explore a wide chemical space to develop novel and potent therapeutics targeting various disease-related signaling pathways.

Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the dissolution and use of 6-Fluoro-1-methyl-1H-indazole in in vitro studies. Due to the limited availability of specific experimental data for this compound, the following protocols are based on the physicochemical properties of closely related indazole derivatives and established best practices for handling small molecule compounds in a research setting.

Physicochemical Properties (Estimated)

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₈H₇FN₂Calculated
Molecular Weight 150.15 g/mol Calculated
Aqueous Solubility PoorIndazole derivatives are often characterized by low aqueous solubility.[1] Systematic structural modifications are sometimes employed to improve the aqueous solubility of indazole derivatives.[1]
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a common solvent for dissolving indazole derivatives to create concentrated stock solutions for in vitro assays.[2]
Storage of Powder Store at 2-8°CBased on vendor recommendations for similar fluorinated indazole compounds.
Storage of Solution -20°C or -80°C in aliquotsStock solutions of small molecules in DMSO are typically stored at low temperatures to maintain stability.[3] Aliquoting is recommended to avoid multiple freeze-thaw cycles which can degrade the compound.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound, which is essential for subsequent serial dilutions and use in in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening. This prevents the condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.50 mg of this compound (Molecular Weight = 150.15 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, brief sonication in a water bath can be applied. Visually inspect the solution to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.[4][5] Store the aliquots at -20°C or -80°C.[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated DMSO stock solution into the desired aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low enough to not interfere with the biological system, typically ≤ 0.5%.[6]

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.

  • Vortexing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution thoroughly to ensure proper mixing and minimize the risk of precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the assay buffer as was used to prepare the highest concentration of the working solution. This is crucial to distinguish the effects of the compound from any effects of the solvent.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them promptly.

Mandatory Visualizations

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Solid Compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Stock Store at -20°C / -80°C Aliquot->Store_Stock Thaw_Stock Thaw Stock Aliquot Store_Stock->Thaw_Stock For each experiment Dilute Serially Dilute in Aqueous Buffer Thaw_Stock->Dilute Vortex_Mix Vortex Immediately Dilute->Vortex_Mix Prep_Control Prepare Buffer with Equal DMSO Volume Use_Assay Use in In Vitro Assay Vortex_Mix->Use_Assay Use_Control Use in Parallel with Compound Prep_Control->Use_Control

Caption: Experimental workflow for solution preparation.

G Generic Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Response Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->Response Compound This compound (Small Molecule Inhibitor) Compound->Kinase1 Inhibition

Caption: General mechanism of kinase pathway inhibition.

References

Application Notes and Protocols for SAR Studies of 6-Fluoro-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] The 1-methyl-1H-indazole core, in particular, serves as a versatile template for inhibitor design, with the N1-methylation preventing tautomerization and providing a fixed vector for substituent exploration.

The introduction of a fluorine atom at the 6-position of the indazole ring can significantly influence the compound's physicochemical properties and biological activity. Fluorine's high electronegativity can modulate the pKa of the indazole core, potentially enhancing binding interactions with the target protein. Furthermore, the 6-fluoro substituent can serve as a metabolic blocker or a handle for further synthetic modifications.

This document provides detailed application notes and experimental protocols for designing and conducting structure-activity relationship (SAR) studies with a series of 6-Fluoro-1-methyl-1H-indazole analogs. The protocols are centered around a hypothetical SAR study targeting a key oncogenic kinase, Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication and a validated target in cancer therapy.[2][3]

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for an SAR study, from initial hit identification to lead optimization.

SAR_Workflow General SAR Study Workflow A Hit Identification (e.g., HTS, Fragment Screening) B Synthesis of Analog Library (Based on this compound) A->B Scaffold Selection C In Vitro Biochemical Assay (e.g., Kinase Inhibition Assay) B->C Test Compounds D Data Analysis & SAR Generation C->D IC50 Values D->B Design New Analogs E Cell-Based Assays (e.g., Proliferation, Target Engagement) D->E Potent Compounds F Lead Optimization (ADME/Tox Profiling) E->F Validated Hits G In Vivo Efficacy Studies F->G Optimized Leads

A typical workflow for a structure-activity relationship (SAR) study.

Data Presentation: Hypothetical SAR of this compound Analogs as PLK4 Inhibitors

The following table summarizes the in vitro biochemical and cellular activities of a hypothetical series of this compound derivatives designed to probe the SAR around this scaffold for the inhibition of PLK4.

Compound IDR1 Substitution (at C3)R2 Substitution (on Phenyl Ring)PLK4 IC50 (nM)MCF-7 Cell Proliferation IC50 (µM)
1 H->10,000>50
2a PhenylH25015.2
2b Phenyl4-F1208.5
2c Phenyl3-Cl956.3
2d Phenyl4-OCH335020.1
3a Pyridin-4-yl-805.1
3b Pyrimidin-5-yl-654.2
4a 3-AminophenylH452.8
4b 3-Aminophenyl4-F251.5
4c 3-Aminophenyl3-Cl201.1

Experimental Protocols

General Synthetic Route for this compound Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key Suzuki-Miyaura cross-coupling reaction to introduce diversity at the C3 position of the indazole core.

Synthesis_Workflow General Synthetic Pathway Start 6-Fluoro-1H-indazole Step1 Methylation (e.g., MeI, K2CO3, DMF) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Iodination (e.g., NIS, Acetonitrile) Intermediate1->Step2 Intermediate2 6-Fluoro-3-iodo-1-methyl-1H-indazole Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, base) Intermediate2->Step3 FinalProduct Target Analogs Step3->FinalProduct

A generalized synthetic scheme for preparing C3-substituted analogs.

Protocol for Suzuki-Miyaura Coupling (Illustrative):

  • To a microwave vial, add 6-fluoro-3-iodo-1-methyl-1H-indazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human PLK4 enzyme

  • Suitable peptide substrate for PLK4

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the PLK4 enzyme and substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Km for PLK4).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells and is used to determine the anti-proliferative effects of the compounds.

Materials:

  • MCF-7 human breast cancer cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

The following diagram depicts a simplified signaling pathway involving PLK4 and its role in centriole duplication, a process that is often dysregulated in cancer. Inhibition of PLK4 by a this compound derivative would block this pathway, leading to mitotic errors and cell death.

PLK4_Pathway Simplified PLK4 Signaling Pathway PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates Aneuploidy Aneuploidy & Cell Death PLK4->Aneuploidy inhibition leads to SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Mitosis Proper Mitosis Centriole->Mitosis Inhibitor 6-Fluoro-1-methyl- 1H-indazole Analog Inhibitor->PLK4

PLK4's role in centriole duplication and its inhibition.

References

Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments, typically with molecular weights under 300 Da, can be developed into more potent, drug-like candidates through structure-guided optimization.[1] The indazole scaffold is a prominent heterocyclic motif found in numerous kinase inhibitors and other therapeutic agents, making it a valuable core structure for fragment libraries.[2][3] The strategic introduction of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[2]

This document provides detailed application notes and protocols for the use of 6-Fluoro-1-methyl-1H-indazole as a key fragment in FBDD campaigns, particularly targeting protein kinases. The 1-methyl substitution blocks the N1 tautomerization, providing a fixed vector for fragment elaboration, while the 6-fluoro group can form favorable interactions within protein binding pockets.

Physicochemical Properties of this compound

A successful fragment should possess properties that align with the "Rule of Three," ensuring adequate solubility and ligand efficiency. The properties of this compound make it an ideal candidate for fragment screening libraries.

PropertyValueSource
Molecular Formula C₈H₇FN₂[4]
Molecular Weight 150.15 g/mol [4]
CAS Number 1209534-87-1[4]
Calculated LogP ~1.7[5]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated
Topological Polar Surface Area 17.82 Ų[5]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical properties of the fragment, demonstrating its compliance with the general guidelines for fragment-based drug discovery.

Application in Kinase Inhibitor Discovery

The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The 6-fluoro substituent on the indazole ring has been shown to be beneficial for potency in several kinase inhibitor series, including Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] this compound can serve as a foundational fragment for developing potent and selective kinase inhibitors.

Hypothesized Binding Mode in a Kinase Active Site

The diagram below illustrates the hypothesized binding mode of this compound within a generic kinase ATP-binding site. The indazole nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, while the 6-fluoro group can occupy a hydrophobic pocket and form favorable fluorine-protein interactions. The 1-methyl group provides a defined vector for synthetic elaboration to access other regions of the active site, such as the ribose pocket or the solvent-exposed region.

G Hypothesized Binding of this compound in a Kinase Active Site cluster_kinase Kinase ATP Binding Site cluster_elaboration Potential Elaboration Vectors hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket solvent_front Solvent Front fragment This compound fragment->hinge H-bonds fragment->hydrophobic_pocket Fluorine Interactions elaboration_vector_1 To Ribose Pocket fragment->elaboration_vector_1 Synthetic Growth elaboration_vector_2 To Solvent Front fragment->elaboration_vector_2 Synthetic Growth

Caption: Hypothesized binding of this compound in a kinase active site.

Experimental Protocols

The following protocols outline the key steps for utilizing this compound in a fragment-based screening campaign.

Protocol 1: Fragment Library Preparation
  • Solubilization: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Quality Control: Verify the identity and purity of the fragment using LC-MS and ¹H-NMR.

  • Plating: Prepare intermediate plates by diluting the stock solution in DMSO. For final assay plates, perform a further dilution in the appropriate aqueous buffer to the desired screening concentration (typically 100 µM to 1 mM), ensuring the final DMSO concentration is low (e.g., <1%) to minimize interference with the biological assay.

Protocol 2: Biophysical Screening using ¹⁹F NMR

Due to the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and effective method for detecting the binding of this compound to a target protein.[6][7]

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) containing 10% D₂O. The typical protein concentration is 10-50 µM.

    • Prepare a solution of this compound at the desired screening concentration (e.g., 200 µM) in the same buffer.

    • Mix the protein and fragment solutions. Include a control sample of the fragment without the protein.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra for both the sample and the control.

    • Typical acquisition parameters on a 400 MHz spectrometer include a spectral width of 200 ppm, 16k data points, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F NMR spectrum of the fragment in the presence and absence of the protein.

    • A change in the chemical shift or line broadening of the fluorine signal indicates binding.

    • Binding affinity (K_D) can be determined by titrating the protein with increasing concentrations of the fragment and fitting the chemical shift changes to a binding isotherm.

G Workflow for ¹⁹F NMR Fragment Screening start Start prepare_samples Prepare Protein and Fragment Samples start->prepare_samples acquire_nmr Acquire ¹⁹F NMR Spectra prepare_samples->acquire_nmr analyze_spectra Analyze Spectra for Chemical Shift Perturbations acquire_nmr->analyze_spectra binding_hit Binding Hit? analyze_spectra->binding_hit determine_kd Determine K_D via Titration binding_hit->determine_kd Yes no_binding No Binding binding_hit->no_binding No end End determine_kd->end no_binding->end

Caption: Workflow for ¹⁹F NMR fragment screening.

Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to confirm fragment binding and determine kinetic parameters.

  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.

    • Inject the target protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization.

  • Fragment Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the fragment solutions over the protein-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

TechniqueTypical Fragment ConcentrationThroughputInformation Obtained
¹⁹F NMR 100 µM - 1 mMMediumBinding, K_D
SPR 10 µM - 500 µMHighBinding, K_D, k_on, k_off
Isothermal Titration Calorimetry (ITC) 10 µM - 100 µMLowBinding, K_D, ΔH, ΔS
X-ray Crystallography N/A (soaking)LowBinding mode, structural information

Table 2: Comparison of Biophysical Techniques for Fragment Screening. This table provides a summary of common biophysical techniques used to screen and validate fragment hits, along with their typical operating parameters and the type of data they provide.

Fragment Elaboration Strategy

Once this compound is confirmed as a binder, a structure-based drug design approach can be employed to elaborate the fragment into a more potent lead compound.

G Fragment Elaboration Workflow start Fragment Hit Confirmed get_structure Obtain Protein-Fragment Co-crystal Structure start->get_structure identify_vectors Identify Growth Vectors get_structure->identify_vectors design_analogs Design Analogs via Structure-Based Design identify_vectors->design_analogs synthesize_analogs Synthesize Analogs design_analogs->synthesize_analogs test_analogs Test Analogs for Potency and SAR synthesize_analogs->test_analogs lead_compound Lead Compound test_analogs->lead_compound Potency Improved sar Structure-Activity Relationship test_analogs->sar sar->design_analogs Iterative Optimization

Caption: A typical workflow for fragment elaboration.

This compound is a valuable fragment for inclusion in screening libraries, particularly for kinase targets. Its favorable physicochemical properties and the proven utility of the 6-fluoro-indazole scaffold in medicinal chemistry make it an attractive starting point for FBDD campaigns. The protocols and strategies outlined in this document provide a comprehensive guide for researchers and scientists to effectively utilize this fragment in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-1-methyl-1H-indazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when synthesizing this compound?

A1: The primary challenge in the synthesis of this compound via methylation of 6-fluoro-1H-indazole is controlling the regioselectivity. The methylation can occur on either of the two nitrogen atoms of the indazole ring, leading to a mixture of the desired N1-isomer (this compound) and the undesired N2-isomer (6-Fluoro-2-methyl-2H-indazole). The 1H-tautomer is generally more thermodynamically stable.[1][2]

Q2: How can I improve the regioselectivity to favor the formation of the desired N1-isomer?

A2: To enhance the formation of the N1-isomer, careful selection of the base and solvent is crucial. The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective in promoting N1-alkylation of indazoles.[1][3][4] This system can lead to greater than 99% N1 regioselectivity for some substituted indazoles.[1][3][4]

Q3: What are the potential side products other than the N2-isomer?

A3: Besides the N2-isomer, other potential side products can include unreacted starting material (6-fluoro-1H-indazole) and, depending on the methylating agent and conditions, potential impurities from the decomposition of reagents. If the reaction temperature is too high or the reaction time is excessively long, degradation of the product may occur.

Q4: How can I monitor the progress of the reaction and identify the products?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To identify the products, 1H NMR spectroscopy is a key analytical technique. The chemical shift of the methyl group and the protons on the indazole ring will differ between the N1 and N2 isomers. For example, in 1-methyl-1H-indazole, the methyl protons appear at a different chemical shift compared to 2-methyl-2H-indazole.[2]

Q5: What is a suitable purification method for this compound?

A5: Following the reaction, the crude product can be purified using flash column chromatography on silica gel.[1] An appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined using TLC analysis to effectively separate the desired N1-isomer from the N2-isomer and other impurities. Crystallization can also be a viable method for purifying the final product.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or deprotonation. - Degradation of product.- Monitor the reaction by TLC or LC-MS to ensure completion. - If the reaction is sluggish at room temperature, consider gently heating to 50 °C.[1] - Ensure the sodium hydride is fresh and the solvent is anhydrous. Allow sufficient time for deprotonation before adding the methylating agent. - Avoid excessive heating or prolonged reaction times.
Poor N1:N2 Regioselectivity - Inappropriate choice of base and/or solvent. - Reaction conditions favoring the kinetic product (N2-isomer).- Use the recommended NaH/THF system, which strongly favors the thermodynamic N1-product.[1][3][4] - Avoid using polar aprotic solvents like DMF with bases such as K₂CO₃, as this can lead to mixtures of isomers.
Difficulty in Purification - N1 and N2 isomers have similar polarities. - Presence of persistent impurities.- Optimize the solvent system for column chromatography to achieve better separation. Running a gradient elution can be helpful. - Consider recrystallization from a suitable solvent system after column chromatography for higher purity.
Product Identification Issues - Ambiguous spectroscopic data.- Compare the obtained 1H NMR and 13C NMR spectra with literature values for analogous N1- and N2-methylated indazoles.[2] - Utilize 2D NMR techniques like HMBC and HSQC to confirm the position of the methyl group.

Data on N-Alkylation of Indazoles

The following table summarizes how different reaction conditions can influence the regioselectivity of N-alkylation of indazoles, which is a critical aspect of synthesizing this compound.

Indazole Substrate Base Solvent Alkylating Agent N1:N2 Ratio Yield Reference
3-carboxymethyl-1H-indazoleNaHTHFAlkyl bromide>99% N1-[3][4]
3-tert-butyl-1H-indazoleNaHTHFAlkyl bromide>99% N1-[3][4]
3-COMe-1H-indazoleNaHTHFAlkyl bromide>99% N1-[3][4]
6-nitro-1H-indazoleKOH-(CH₃)₂SO₄~1:142% (N1), 44% (N2)[6]
6-nitro-1H-indazole--CH₃I10% (N1), 50% (N2)-[6]
Methyl 5-bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneAlkyl tosylatesN1 selective>90%[7]

Experimental Protocols

N1-Selective Methylation of 6-Fluoro-1H-indazole

This protocol is designed to favor the formation of the desired this compound.

Materials:

  • 6-Fluoro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) or another suitable methylating agent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed. If the reaction is slow, it can be gently heated to 50 °C.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Visualizing the Synthesis and Troubleshooting Logic

Experimental Workflow for N1-Selective Methylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 6-Fluoro-1H-indazole in anhydrous THF B Add NaH (1.2 eq) at 0°C A->B C Stir at RT for 30 min B->C D Add Methyl Iodide (1.2 eq) C->D E Stir at RT to 50°C D->E F Quench with NH4Cl(aq) E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J This compound

Caption: Workflow for the N1-selective methylation of 6-fluoro-1H-indazole.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield of This compound q1 Is starting material (6-fluoro-1H-indazole) consumed? (Check TLC/LC-MS) start->q1 a1 Prolong reaction time q1->a1 No q2 Is there a significant amount of the N2-isomer? q1->q2 Yes a2 Increase temperature (e.g., to 50°C) a1->a2 a3 Check quality of NaH and anhydrous conditions a2->a3 a4 Review and optimize base/solvent system (Use NaH/THF) q2->a4 Yes a5 Purification issue? Optimize chromatography q2->a5 No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 6-Fluoro-1-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The structure of this compound contains a planar, aromatic indazole ring system, a methyl group, and a fluorine atom. These features contribute to its lipophilic ("fat-loving") nature, leading to low solubility in polar solvents like water. While the nitrogen atoms in the indazole ring can participate in hydrogen bonding, the overall hydrophobicity of the molecule is high. The related compound, 6-Fluoro-1H-indazole, has a predicted LogP (a measure of lipophilicity) of 2.3, which is indicative of low aqueous solubility.[1]

Q2: What is the first step to dissolve this compound for in vitro assays?

A2: The recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] This stock solution can then be serially diluted into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts.[2]

Q3: Can pH adjustment be used to improve the solubility of this compound?

A3: Yes, pH adjustment is a viable strategy for improving the solubility of ionizable compounds.[2][3] The indazole ring contains nitrogen atoms that can be protonated (accept a proton) or deprotonated (lose a proton).[2] By adjusting the pH of the buffer away from the compound's isoelectric point (the pH at which it has no net electrical charge), you can increase the proportion of the more soluble ionized form. For weakly basic compounds, decreasing the pH (making it more acidic) generally increases solubility, while for weakly acidic compounds, increasing the pH (making it more alkaline) enhances solubility.[2] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.

Q4: What are co-solvents and how can they be used?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent, thereby increasing the solubility of nonpolar compounds.[2] Common co-solvents used in pharmaceutical formulations include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[2] The choice and concentration of a co-solvent should be carefully optimized and validated, as high concentrations can be toxic to cells or interfere with assay components.[2]

Q5: Are cyclodextrins a suitable option for enhancing the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex that has improved aqueous solubility.[4][6] This is a widely used technique to enhance the solubility and bioavailability of hydrophobic drugs.[4][5][6]

Q6: How do surfactants improve the solubility of hydrophobic compounds?

A6: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[7] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads facing the aqueous environment.[7][8] Poorly soluble compounds can be encapsulated within the hydrophobic core of these micelles, a process known as micellar solubilization, which significantly increases their apparent solubility in water.[7][8]

Troubleshooting Guide

Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
Potential Cause Troubleshooting Step Rationale
Low Aqueous Solubility 1. Decrease the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of your assay (typically <0.5%).[2] 3. Vigorously vortex or mix the solution during and after the addition of the DMSO stock.The compound's solubility limit in the aqueous buffer has been exceeded. Reducing the concentration or slightly increasing the organic co-solvent can help maintain solubility. Proper mixing helps to disperse the compound and avoid localized high concentrations that can lead to precipitation.
pH of the Buffer 1. Measure the pH of your final solution. 2. Test a range of buffer pHs. Since indazoles can be protonated, a lower pH (more acidic) buffer may increase solubility.[2]The solubility of ionizable compounds is pH-dependent. Moving the pH away from the compound's isoelectric point can increase the proportion of the more soluble ionized form.
Temperature 1. Perform dilutions at room temperature or slightly warm the buffer (e.g., to 37°C) before adding the compound stock.[2] 2. Ensure the final solution is maintained at a constant temperature.Solubility is often temperature-dependent. A slight increase in temperature can sometimes improve solubility.
Issue: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step Rationale
Compound Precipitation Over Time 1. Visually inspect your assay plates for any signs of precipitation before and after the experiment. 2. Prepare fresh dilutions of the compound immediately before use. 3. Consider using a solubility-enhancing excipient like a cyclodextrin or surfactant in your assay buffer.The compound may be slowly precipitating out of solution during the course of the experiment, leading to a decrease in the effective concentration and variability in results.
Interaction with Assay Components 1. Run vehicle controls (buffer with the same concentration of DMSO or other co-solvents) to rule out solvent effects. 2. Test for any direct interaction between your compound and other components in the assay medium (e.g., proteins, dyes).The compound may be binding to other molecules in the assay, affecting its availability and activity.

Quantitative Data Summary

The following table summarizes common solubility enhancement techniques and their typical working concentrations. The effectiveness of each technique will be compound-specific and requires experimental optimization.

Technique Excipient Example(s) Typical Concentration Range Advantages Potential Disadvantages Reference(s)
Co-solvents DMSO, Ethanol, PEG 400, Propylene Glycol<0.5% (DMSO in cell-based assays), 1-10% (Ethanol)Simple and rapid for preparing stock solutions.Can be toxic to cells at higher concentrations; may interfere with assay components.[2]
pH Adjustment HCl, NaOH, Phosphate BuffersAdjust to a pH away from the compound's pKaCan produce significant increases in solubility for ionizable compounds.May not be suitable for all biological assays; can affect compound stability.[2][3]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% w/vLow toxicity; can significantly enhance solubility and stability.Can be expensive; may have a larger molecular size affecting permeability.[4][5]
Surfactants Tween® 80, Sodium Dodecyl Sulfate (SDS), PoloxamersAbove the Critical Micelle Concentration (CMC)High solubilization capacity.Can be cytotoxic; may interfere with biological membranes and protein function.[7][8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a rapid assessment of a compound's solubility.[9][10][11][12]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for UV detection)

  • Multiscreen® Solubility filter plates

  • UV/Vis plate reader or HPLC-UV

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 98 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.

  • Precipitate Removal: Filter the solutions through a solubility filter plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV/Vis plate reader at the compound's λmax or by HPLC-UV against a standard curve prepared in a 2% DMSO/PBS solution.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the compound.[13][14]

Materials:

  • Solid this compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing the aqueous buffer.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve.

  • Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the tested buffer.

Protocol 3: Phase Solubility Study with Cyclodextrins

This protocol is used to determine the effect of a cyclodextrin on the solubility of the compound and to determine the stoichiometry of the inclusion complex.[15][16][17]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer of choice

  • Glass vials

  • Shaking incubator

  • 0.45 µm syringe filters

  • HPLC-UV

Procedure:

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Preparation: Allow the suspensions to settle, then filter an aliquot from each vial through a 0.45 µm syringe filter to remove the undissolved compound.

  • Quantification: Dilute the filtered solutions as necessary and determine the concentration of the dissolved compound using HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram can be used to determine the stability constant and the stoichiometry of the complex.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates from Aqueous Solution check_conc Is the final concentration too high? start->check_conc check_ph Is the buffer pH optimal? check_conc->check_ph No sol_lower_conc Lower the final concentration check_conc->sol_lower_conc Yes check_temp Is the temperature appropriate? check_ph->check_temp Yes sol_adjust_ph Test a range of pH values (e.g., more acidic) check_ph->sol_adjust_ph No check_mixing Was mixing adequate? check_temp->check_mixing Yes sol_adjust_temp Slightly warm the buffer (e.g., to 37°C) check_temp->sol_adjust_temp No sol_improve_mixing Vortex during and after addition of stock solution check_mixing->sol_improve_mixing No end_resolved Solubility Issue Resolved check_mixing->end_resolved Yes sol_lower_conc->end_resolved sol_adjust_ph->end_resolved sol_adjust_temp->end_resolved sol_improve_mixing->end_resolved G Solubility Enhancement Strategy Selection start Poor Aqueous Solubility of This compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes (Indazole Nitrogens) co_solvents Co-solvents is_ionizable->co_solvents No/In addition ph_adjustment->co_solvents cyclodextrins Cyclodextrins co_solvents->cyclodextrins surfactants Surfactants cyclodextrins->surfactants G Experimental Workflow for Solubility Assessment start Start Solubility Assessment kinetic_assay Kinetic Solubility Assay (High-throughput screening) start->kinetic_assay thermo_assay Thermodynamic Solubility Assay (Equilibrium solubility) kinetic_assay->thermo_assay phase_sol_assay Phase Solubility Study (with excipients) thermo_assay->phase_sol_assay data_analysis Data Analysis and Strategy Selection phase_sol_assay->data_analysis end Optimized Formulation data_analysis->end

References

Technical Support Center: Purification of 6-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 6-Fluoro-1-methyl-1H-indazole by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common synthetic route to this compound is the methylation of 6-fluoro-1H-indazole. This reaction can produce a mixture of regioisomers, which are the primary impurities. Other potential impurities include:

  • Starting Material: Unreacted 6-fluoro-1H-indazole.

  • N2-Regioisomer: 6-Fluoro-2-methyl-2H-indazole is the most common and often difficult-to-separate impurity.

  • Reagents: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and base (e.g., sodium hydride, potassium carbonate).

  • Solvent: Residual reaction solvents (e.g., THF, DMF).

Q2: How can I distinguish between the N1 and N2 methylated isomers of 6-fluoro-indazole?

A2: The N1 (this compound) and N2 (6-Fluoro-2-methyl-2H-indazole) isomers can be distinguished using spectroscopic methods. 1H-13C HMBC NMR analysis is particularly useful. For the N2-isomer, a correlation is typically observed between the N-methyl protons and the C3 carbon of the indazole ring. In contrast, the N1-isomer does not show this correlation.[1]

Q3: What is the general difference in polarity between N1 and N2-methylated indazoles, and how does this affect their separation by column chromatography?

A3: The relative polarity of N1 and N2-alkylated indazoles can vary depending on the specific substituents on the indazole ring. In many cases, the N2-isomer is less polar than the N1-isomer. This is because the lone pair of electrons on the N1 nitrogen in the N2-isomer is part of the aromatic system, making it less available for hydrogen bonding with the silica gel stationary phase. As a result, the less polar N2-isomer will typically have a higher Rf value and elute earlier from a normal-phase silica gel column.

Q4: What visualization techniques are effective for detecting this compound and its isomers on a TLC plate?

A4: this compound and its isomers are aromatic and contain chromophores, making them visible under UV light (254 nm), where they will appear as dark spots on a fluorescent background.[2][3] For a more permanent visualization or for compounds with weak UV absorbance, staining with iodine vapor can be effective, typically revealing brown spots.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Problem 1: Poor separation between the desired N1-isomer (this compound) and the N2-isomer.

  • Possible Cause: The solvent system (eluent) has suboptimal polarity, leading to co-elution.

  • Solution:

    • TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired N1-isomer, with clear separation from the N2-isomer spot.

    • Solvent Gradient: Employ a shallow gradient elution instead of an isocratic (constant solvent composition) one. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent. For example, a gradient of 5% to 20% ethyl acetate in hexane can be effective.

    • Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems. Dichloromethane/methanol or toluene/ethyl acetate are viable alternatives.

Problem 2: The desired compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Check Compound Stability: Although unlikely for this compound, ensure it is stable on silica gel. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.

Problem 3: The compound streaks on the TLC plate and elutes as very broad bands from the column.

  • Possible Cause 1: The sample is overloaded on the column.

  • Solution 1: Use an appropriate ratio of crude product to silica gel, typically in the range of 1:50 to 1:100 by weight for difficult separations.

  • Possible Cause 2: The sample was not loaded onto the column in a concentrated band.

  • Solution 2: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of the column.

Problem 4: The purified fractions are still a mixture of N1 and N2 isomers.

  • Possible Cause: The fractions were collected in too large a volume, leading to the mixing of closely eluting compounds.

  • Solution: Collect smaller fractions and analyze each one carefully by TLC before combining them.

Experimental Protocols

Protocol 1: General Procedure for Methylation of 6-fluoro-1H-indazole

This protocol is a general method for the N-methylation of indazoles, which typically yields a mixture of N1 and N2 isomers.

  • Materials:

    • 6-fluoro-1H-indazole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of 6-fluoro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of this compound and 6-Fluoro-2-methyl-2H-indazole.

Protocol 2: Column Chromatography Purification

This protocol provides a general method for the separation of the N1 and N2 isomers of methyl-6-fluoro-indazole.

  • Materials and Reagents:

    • Crude mixture of this compound and 6-Fluoro-2-methyl-2H-indazole

    • Silica Gel (230-400 mesh for flash chromatography)

    • n-Hexane

    • Ethyl Acetate

    • TLC plates (silica gel 60 F₂₅₄)

    • Glass column for chromatography

    • Eluent collection tubes

  • Procedure:

    • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 10-20% ethyl acetate in hexane. The less polar N2-isomer should have a higher Rf than the N1-isomer.

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pack the column, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed. Alternatively, use the dry loading method.

    • Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the more polar N1-isomer.

    • Product Isolation: Identify the fractions containing the pure N1-isomer by TLC analysis. Combine these pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical TLC Data for the Separation of 6-Fluoro-indazole Methylation Products

CompoundMobile Phase (Hexane:Ethyl Acetate)Typical Rf Value
6-Fluoro-2-methyl-2H-indazole (N2-isomer)85:15~0.45
This compound (N1-isomer)85:15~0.30
6-fluoro-1H-indazole (Starting Material)85:15~0.15

Note: Rf values are indicative and may vary depending on the specific TLC plate, chamber saturation, and temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Methylation of 6-fluoro-1H-indazole reaction Reaction with NaH and CH3I in THF start->reaction workup Aqueous Workup and Extraction reaction->workup crude Crude Product (Mixture of N1/N2 isomers) workup->crude tlc TLC Analysis to Determine Eluent crude->tlc column_prep Prepare and Pack Silica Gel Column tlc->column_prep load Load Crude Product column_prep->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute fractions Collect and Analyze Fractions by TLC elute->fractions combine Combine Pure Fractions of N1-isomer fractions->combine evaporate Evaporate Solvent combine->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Poor Separation of N1/N2 Isomers? optimize_tlc Optimize Eluent System with TLC start->optimize_tlc Yes gradient Use a Shallow Gradient Elution optimize_tlc->gradient alt_solvents Try Alternative Solvent Systems (e.g., DCM/MeOH) gradient->alt_solvents check_loading Check Sample Loading (amount and technique) alt_solvents->check_loading smaller_fractions Collect Smaller Fractions check_loading->smaller_fractions end Successful Purification smaller_fractions->end Improved Separation

Caption: Troubleshooting workflow for poor separation of N1 and N2 isomers.

References

troubleshooting side reactions in the methylation of 6-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylation of 6-Fluoro-1H-Indazole

Welcome to our technical support center for the methylation of 6-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the methylation of 6-fluoro-1H-indazole?

A1: The primary side reaction is the formation of a mixture of two constitutional isomers: 1-methyl-6-fluoro-1H-indazole (N1-methylation product) and 2-methyl-6-fluoro-2H-indazole (N2-methylation product).[1][2][3][4] The ratio of these isomers is highly dependent on the reaction conditions. Other potential, though less common, side reactions include over-methylation to form a quaternary indazolium salt and reactions with other functional groups on the indazole ring, if present.

Q2: Why does methylation occur at both the N1 and N2 positions of the indazole ring?

A2: The indazole ring has two nucleophilic nitrogen atoms (N1 and N2).[5] Deprotonation of the N-H proton with a base generates an indazolide anion, which has resonance structures with negative charge density on both nitrogen atoms. This allows the methylating agent to attack either nitrogen, leading to the formation of both N1 and N2 isomers.[4]

Q3: How can I control the regioselectivity to favor the N1-methylated product?

A3: The N1-methylated indazole is generally the thermodynamically more stable isomer.[1][5] To favor its formation, you should use conditions that allow for thermodynamic control. A common and effective method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][6][7] These conditions often provide high N1-selectivity.[1][6][7]

Q4: What conditions favor the formation of the N2-methylated isomer?

A4: The N2-methylated product is often the kinetically favored isomer.[2] Its formation can be promoted by using specific reagents and conditions. For instance, Mitsunobu conditions have been shown to favor N2-alkylation.[1][6] Additionally, the use of certain acidic reagents or specific solvent and base combinations can enhance N2 selectivity.[2][8] The presence of certain substituents on the indazole ring, such as electron-withdrawing groups at the C7 position, can also strongly direct methylation to the N2 position.[1][6][7]

Q5: How can I separate the N1 and N2 isomers if a mixture is formed?

A5: Separating N1 and N2 isomers can be challenging but is typically achieved through column chromatography on silica gel.[4] The polarity of the two isomers is usually different enough to allow for separation. Recrystallization from a suitable mixed solvent system can also be an effective method for purifying one of the isomers.[9]

Q6: How do I confirm the identity of the N1 and N2 methylated isomers?

A6: The most reliable method for distinguishing between N1 and N2 isomers is through nuclear magnetic resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1][6] An HMBC experiment can show a correlation between the N-methyl protons and the carbon atoms of the indazole ring (C3 and C7a), which allows for unambiguous assignment of the methyl group's position.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Degradation of starting material or product. - Inappropriate choice of base or solvent.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Use milder reaction conditions (e.g., lower temperature). - Screen different bases and solvents to find the optimal combination for your specific substrate. Using NaH in THF is a good starting point for N1-methylation.[1][6][7]
Poor N1/N2 Selectivity - Reaction conditions favor the formation of a mixture. - The chosen base and solvent system is not selective.- For N1 selectivity, use a strong base like NaH in THF.[1][6][7] - For N2 selectivity, consider Mitsunobu conditions or acidic reagents like methyl 2,2,2-trichloroacetimidate with a promoter such as trifluoromethanesulfonic acid.[1][2][6][8] - The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate, dimethyl carbonate) can also influence selectivity.[2]
Formation of Over-methylated Product (Quaternary Salt) - Use of an excess of the methylating agent. - High reaction temperature or prolonged reaction time.- Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent. - Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficulty Separating Isomers - The N1 and N2 isomers have very similar polarities.- Optimize the mobile phase for column chromatography; a shallow gradient of a less polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) may be effective. - Explore recrystallization with different solvent systems.[9]

Data on Factors Influencing Regioselectivity

The following table summarizes how different reaction conditions can influence the N1 vs. N2 product ratio in the alkylation of indazoles, based on literature data for various substituted indazoles.

Base Solvent Methylating Agent Typical Outcome Reference
NaHTHFAlkyl BromideHigh N1 selectivity[1][6][7]
K₂CO₃DMFMethyl IodideMixture of N1 and N2[3][4]
Cs₂CO₃DMFAlkyl TosylateCan lead to mixtures, substrate-dependent[3]
- (Mitsunobu)THFAlcohol, DIAD, PPh₃Strong preference for N2[1][6]
-EtOAcMethyl 2,2,2-trichloroacetimidate / AcidImproved N-regioselectivity[2]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation

  • To a stirred solution of 6-fluoro-1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-fluoro-1H-indazole.

Protocol 2: General Procedure for N2-Selective Methylation (Mitsunobu Conditions)

  • Dissolve 6-fluoro-1H-indazole (1.0 equivalent), triphenylphosphine (PPh₃, 1.5 equivalents), and methanol (1.5 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate 2-methyl-6-fluoro-2H-indazole.

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products Indazole 6-Fluoro-1H-Indazole Anion Indazolide Anion Indazole->Anion - H+ (with Base) Base Base (e.g., NaH) MeI Methylating Agent (e.g., CH3I) N1_Product 1-Methyl-6-fluoro-1H-indazole (Thermodynamic Product) N2_Product 2-Methyl-6-fluoro-2H-indazole (Kinetic Product) Anion->N1_Product + CH3+ Anion->N2_Product + CH3+

Caption: Reaction pathway for the methylation of 6-fluoro-1H-indazole.

G cluster_problem Problem Identification cluster_outcomes Possible Outcomes & Solutions Start Methylation of 6-Fluoro-1H-Indazole Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Good_Yield High Yield & Selectivity Analysis->Good_Yield Desired Outcome Low_Yield Low Yield Analysis->Low_Yield Issue Detected Poor_Selectivity Poor N1/N2 Selectivity Analysis->Poor_Selectivity Issue Detected Sol_Low_Yield Troubleshoot: - Check base/solvent - Monitor reaction time - Adjust temperature Low_Yield->Sol_Low_Yield Sol_Poor_Selectivity Troubleshoot: - For N1: Use NaH/THF - For N2: Use Mitsunobu - Change methylating agent Poor_Selectivity->Sol_Poor_Selectivity Sol_Low_Yield->Start Re-run Experiment Sol_Poor_Selectivity->Start Re-run Experiment

Caption: Troubleshooting workflow for side reactions.

References

optimizing reaction conditions for the synthesis of 6-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Fluoro-1-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes for this compound?

A1: The synthesis of this compound typically starts from a substituted fluorinated aniline derivative. A common route involves the diazotization of a fluorinated o-toluidine derivative, followed by cyclization. Another approach is the N-methylation of a pre-formed 6-fluoro-1H-indazole ring. The choice of route often depends on the availability of starting materials and desired scale.

Q2: What are the critical parameters to control during the N-methylation of 6-fluoro-1H-indazole?

A2: Key parameters for the N-methylation step include the choice of base, solvent, temperature, and methylating agent. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The reaction temperature should be carefully controlled, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature to manage the exothermic reaction and minimize side products.

Q3: How can I minimize the formation of the N2-methylated isomer (6-Fluoro-2-methyl-1H-indazole)?

A3: Formation of the undesired N2-isomer is a common issue in indazole alkylation. To favor the formation of the thermodynamically more stable N1-isomer, it is recommended to use a strong, non-hindered base and an aprotic polar solvent.[1] Running the reaction under thermodynamic control, which may involve longer reaction times or controlled heating, can also favor the N1-product.[2] Careful selection of the methylating agent can also influence the N1/N2 ratio.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method for this compound is column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexane, is typically effective in separating the desired product from starting materials, the N2-isomer, and other impurities. Crystallization from a suitable solvent system can be employed for further purification to obtain a high-purity solid.[3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are necessary. Sodium hydride is highly flammable and reacts violently with water; it should be handled under an inert atmosphere (e.g., nitrogen or argon). Methylating agents can be toxic and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation - Inactive base (e.g., old NaH).- Low reaction temperature.- Poor quality starting materials.- Use fresh, high-quality sodium hydride.- Ensure the reaction is allowed to warm to room temperature or is gently heated as per the protocol.- Verify the purity of the 6-fluoro-1H-indazole and methylating agent.
High proportion of N2-isomer - Use of a weaker base or protic solvent.- Reaction run under kinetic control.- Switch to a stronger base like NaH in an aprotic solvent like THF or DMF.- Allow the reaction to stir for a longer period or at a slightly elevated temperature to favor the thermodynamic product.
Incomplete reaction - Insufficient amount of base or methylating agent.- Short reaction time.- Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent.- Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Formation of multiple unidentified byproducts - Reaction temperature too high.- Presence of moisture or other reactive impurities.- Maintain careful temperature control, especially during the addition of reagents.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.
Difficulty in purifying the product - Co-elution of N1 and N2 isomers.- Presence of non-polar or highly polar impurities.- Optimize the chromatography solvent system. A less polar system may improve separation of the isomers.- Consider a pre-purification step, such as an aqueous wash or extraction, to remove certain impurities. Recrystallization after chromatography can also enhance purity.[3]

Experimental Protocols

Synthesis of this compound via N-methylation

This protocol describes a general procedure for the N-methylation of 6-fluoro-1H-indazole.

Materials:

  • 6-Fluoro-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (or dimethyl sulfate)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-fluoro-1H-indazole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Data Presentation

Parameter Typical Range/Value Notes
Yield 70-90%Highly dependent on reaction conditions and purity of starting materials.
N1:N2 Isomer Ratio >10:1Can be influenced by the choice of base and solvent.
Reaction Temperature 0 °C to Room TemperatureCareful control is crucial to minimize side reactions.
Reaction Time 2-6 hoursMonitor by TLC for completion.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start 6-Fluoro-1H-indazole 6-Fluoro-1H-indazole Start->6-Fluoro-1H-indazole Deprotonation Deprotonation (0°C to RT) 6-Fluoro-1H-indazole->Deprotonation NaH_in_THF NaH in THF NaH_in_THF->Deprotonation Methylation Methylation with MeI (0°C to RT) Deprotonation->Methylation Quench Quench with NH4Cl(aq) Methylation->Quench Extraction Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product 6-Fluoro-1-methyl- 1H-indazole Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree cluster_SM Starting Materials cluster_Conditions Reaction Conditions cluster_Purification Purification Problem Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials Problem->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Problem->Check_Reaction_Conditions Optimize_Purification Optimize Purification Problem->Optimize_Purification Impure_SM Impure? Check_Starting_Materials->Impure_SM Temp_Control Temperature Correct? Check_Reaction_Conditions->Temp_Control Column_Gradient Optimize Column Gradient Optimize_Purification->Column_Gradient Recrystallize Consider Recrystallization Optimize_Purification->Recrystallize Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Good_SM Purity OK Impure_SM->Good_SM No Base_Solvent Base/Solvent Appropriate? Temp_Control->Base_Solvent Yes Adjust_Temp Adjust Temperature Control Temp_Control->Adjust_Temp No Change_Base_Solvent Use NaH/THF Base_Solvent->Change_Base_Solvent No Conditions_OK Conditions OK Base_Solvent->Conditions_OK Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

preventing degradation of 6-Fluoro-1-methyl-1H-indazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 6-Fluoro-1-methyl-1H-indazole in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For optimal stability, it is recommended to dissolve this compound in aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Preparation of stock solutions in these solvents is advisable. For aqueous experimental conditions, subsequent dilution of the stock solution into your aqueous buffer is the preferred method. Direct dissolution in aqueous buffers, especially at acidic or basic pH, may lead to hydrolysis over time.

Q2: What are the ideal storage conditions for this compound in its solid form and in solution?

A2:

  • Solid Form: The compound should be stored in a cool, dry, and dark place.[1] Using amber vials or containers wrapped in aluminum foil can provide protection from light.[1] Storing under an inert atmosphere like nitrogen or argon can also prevent potential oxidative degradation.[1]

  • In Solution: Stock solutions in aprotic solvents like DMSO or DMF should be stored at -20°C or -80°C for long-term stability. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and use within 24 hours.

Q3: Is this compound sensitive to light?

Q4: Can pH affect the stability of this compound in aqueous solutions?

A4: Yes, the pH of aqueous solutions can significantly impact the stability of this compound. Indazoles can be susceptible to both acid and base-catalyzed hydrolysis. It is advisable to maintain the pH of your experimental solution within a neutral range (pH 6-8) if possible. If your experiment requires acidic or basic conditions, it is crucial to perform preliminary stability tests to understand the compound's degradation profile under those specific conditions.

Troubleshooting Guides

Issue 1: The solid this compound has changed color (e.g., from white/off-white to yellow/brown).

  • Potential Cause: This may indicate slow degradation of the solid compound, potentially due to prolonged exposure to air, moisture, or light.[1]

  • Recommended Actions:

    • Verify Storage: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark environment.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]

    • Purity Check: Before use, it is advisable to check the purity of the discolored compound using an appropriate analytical method, such as HPLC or LC-MS, to confirm its integrity.

Issue 2: A precipitate has formed in my stock solution (dissolved in DMSO/DMF).

  • Potential Cause:

    • Low Temperature Precipitation: The compound may have precipitated out of solution upon freezing.

    • Incomplete Dissolution: The initial dissolution may not have been complete.

    • Degradation: A degradant product that is insoluble in the solvent may have formed, although this is less common in aprotic solvents.

  • Recommended Actions:

    • Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound.

    • Sonication: If vortexing is insufficient, brief sonication in a water bath may aid dissolution.

    • Confirm Concentration: After redissolving, it is good practice to verify the concentration if the application is sensitive to this parameter.

Issue 3: I am observing inconsistent results in my bioassays.

  • Potential Cause: This could be due to the degradation of this compound in your aqueous assay buffer.

  • Recommended Actions:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution for each experiment.

    • Minimize Incubation Time: If possible, minimize the time the compound is incubated in the aqueous buffer before and during the assay.

    • Conduct a Stability Study: Perform a simple stability study by incubating the compound in your assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to quantify any degradation.

Data Presentation

Table 1: Illustrative Stability of this compound under Forced Degradation Conditions

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

ConditionIncubation TimeTemperature% Recovery (Hypothetical)Observations
0.1 M HCl24 hours60°C75%Potential for hydrolysis.
0.1 M NaOH24 hours60°C68%Potential for hydrolysis.
3% H₂O₂24 hoursRoom Temp85%Potential for oxidation.
UV Light24 hoursRoom Temp90%Potential for photodegradation.
Heat (Solution)48 hours80°C92%Good thermal stability in solution.
Heat (Solid)7 days80°C98%High thermal stability in solid state.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Incubator/water bath

  • UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Wrap a control sample in aluminum foil and keep it alongside the exposed sample.[1]

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.[1]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.[1]

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with an untreated control sample, by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage recovery of the parent compound in each stressed sample relative to the control.

    • Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

Mandatory Visualization

degradation_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Prepare 1 mg/mL stock solution in ACN or MeOH acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photodegradation (UV Light) start->photo thermal Thermal Stress (80°C) start->thermal neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV oxidation->hplc photo->hplc thermal->hplc neutralize->hplc data Calculate % Recovery Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_tree cluster_solid Solid Compound cluster_solution Compound in Solution issue Experimental Issue Observed (e.g., discoloration, precipitation, inconsistent results) solid_color Discoloration? issue->solid_color Solid solution_ppt Precipitation? issue->solution_ppt Solution solution_inconsistent Inconsistent Results? issue->solution_inconsistent Solution solid_action Action: - Check storage conditions - Store under inert gas - Confirm purity via HPLC solid_color->solid_action ppt_action Action: - Warm to RT and vortex/sonicate - Ensure complete initial dissolution solution_ppt->ppt_action inconsistent_action Action: - Prepare fresh solutions daily - Minimize incubation in aqueous buffer - Perform stability test in assay buffer solution_inconsistent->inconsistent_action

References

Technical Support Center: Regioselective Synthesis of 1-Methyl-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 1-methyl-indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving high regioselectivity in the N-methylation of indazoles.

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of 1-methyl-indazoles.

Question: My methylation reaction is producing an inseparable mixture of 1-methyl- and 2-methyl-indazole isomers with low selectivity. How can I favor the formation of the 1-methyl-indazole?

Answer: Achieving high selectivity for the 1-methyl-indazole isomer requires optimizing reaction conditions to favor the thermodynamically controlled product.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, and under the right conditions, its formation can be maximized.[2][3] Here are key parameters to adjust:

  • Choice of Base and Solvent: This is the most critical factor. For high N1-selectivity, a strong, non-nucleophilic base in an aprotic, non-polar solvent is highly effective. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[2][4] The sodium cation is believed to coordinate with the N2-atom and a C3-substituent (if present and electron-rich), sterically hindering methylation at the N2 position.[4]

  • Reaction Temperature: While some reactions proceed at room temperature, warming the reaction can help achieve thermodynamic equilibrium, favoring the more stable N1-isomer.[3] However, this should be monitored carefully, as excessive heat can lead to side reactions.

  • Nature of the Methylating Agent: While methyl iodide is common, other reagents can be used. The choice may influence the N1/N2 ratio, but the base and solvent system typically has a more dominant effect.

Below is a logical workflow to guide your optimization process for achieving higher N1-selectivity.

troubleshooting_workflow start Start: Low N1/N2 Selectivity check_base Is the base NaH or Cs2CO3? start->check_base check_solvent Is the solvent anhydrous THF or Dioxane? check_base->check_solvent Yes solution_base Action: Switch to a strong, non-nucleophilic base like NaH or Cs2CO3. check_base->solution_base No check_substituent Is there an electron-withdrawing group at the C7 position? check_solvent->check_substituent Yes solution_solvent Action: Use an anhydrous, non-polar aprotic solvent like THF. check_solvent->solution_solvent No solution_substituent Result: High N2-selectivity is expected. This condition strongly favors N2-methylation. Re-evaluate synthetic strategy if N1 is desired. check_substituent->solution_substituent Yes success Outcome: Improved N1-Selectivity check_substituent->success No solution_base->check_solvent solution_solvent->check_substituent

References

identifying and removing impurities from 6-Fluoro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoro-1-methyl-1H-indazole

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for .

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in a sample of this compound?

A1: Impurities in your this compound sample can originate from various stages of the synthetic and purification process. Common impurities can be categorized as follows:

  • Starting Materials: Incomplete reactions can lead to the presence of initial reagents. For the synthesis of this compound, unreacted precursors are a potential source of impurities.

  • Intermediates: Depending on the synthetic route, unreacted intermediates may remain in the final product.

  • Byproducts: Side reactions can generate structurally related impurities, such as regioisomers, or products from over-methylation or other unintended reactions.

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis may also be present in trace amounts.[1]

  • Degradation Products: The compound may degrade over time if not stored under appropriate conditions, such as protection from light and moisture.[1]

Q2: I have an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?

A2: An unexpected peak in an HPLC chromatogram suggests the presence of an impurity. A systematic approach is recommended for its identification:

  • Review the Synthesis: Analyze the synthetic route to anticipate potential byproducts, unreacted starting materials, and intermediates.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. It provides the molecular weight of the impurity, which can offer significant clues to its structure.[2]

  • High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the elemental composition of the impurity.[3]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the impurity if it can be isolated in sufficient quantity and purity.

  • Reference Standards: If you suspect a specific impurity, obtaining a reference standard for that compound and comparing its retention time and spectral data is a definitive way to confirm its identity.[1]

Q3: My ¹H NMR spectrum of this compound shows broader peaks than expected. What could be the cause?

A3: Broad peaks in an NMR spectrum can be attributed to several factors:

  • Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.[1]

  • Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may resolve this issue.[1]

  • Chemical Exchange: If a molecule is undergoing chemical exchange on the NMR timescale, such as proton exchange of an N-H group in a related impurity, the corresponding peaks can be broad.[1]

  • Poor Shimming: The homogeneity of the magnetic field may not be optimal. Re-shimming the spectrometer can often improve peak shape.[1]

Q4: What are the recommended methods for removing impurities from my this compound sample?

A4: The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is a common and effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in the mother liquor.[1][4]

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography using silica gel or another stationary phase is a versatile and widely used method.[1][5]

  • Preparative HPLC: For achieving high purity, especially when dealing with closely related impurities, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom Possible Cause Solution
One or more unexpected peaks are observed in the HPLC chromatogram.Contamination from glassware or solvent. 1. Run a blank injection (mobile phase only) to check for system contamination.[1]2. Use fresh, HPLC-grade solvents.[1]3. Ensure all glassware is meticulously clean.[1]
Presence of starting materials or intermediates. 1. Obtain reference standards for potential starting materials and intermediates.[1]2. Spike your sample with these standards to see if any of the unknown peaks increase in area.[1]
Formation of byproducts or degradation products. 1. Use LC-MS to determine the molecular weight of the impurity.[2]2. Review the synthetic pathway and storage conditions to hypothesize the structure of the impurity.

Issue 2: Poor Crystal Formation During Recrystallization

Symptom Possible Cause Solution
No crystals form upon cooling.- Too much solvent was used.- The compound is very pure and slow to crystallize.- Boil off some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.[4]
The compound "oils out" instead of forming crystals.- The solution is cooling too quickly.- The compound is significantly impure.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]- Consider a pre-purification step like column chromatography if the impurity level is high.[4]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific impurities present.

Parameter Condition
Column C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B. For example: 0-2 min 95% A, 2-15 min ramp to 5% A, 15-20 min hold at 5% A, 20-21 min return to 95% A, 21-25 min re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in methanol or acetonitrile
Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Step Procedure
1. Stationary Phase Preparation Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system and pack it into a glass column.
2. Sample Loading Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
3. Elution Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will depend on the polarity of the impurities.
4. Fraction Collection Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
5. Product Isolation Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

impurity_identification_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome start Crude Sample of This compound hplc HPLC Analysis start->hplc Inject is_pure Purity Acceptable? hplc->is_pure Assess Purity lcms LC-MS Analysis nmr NMR Spectroscopy lcms->nmr Characterize Structure pure_product Pure Product is_pure->pure_product Yes purification Purification Required is_pure->purification No purification->lcms Identify Impurities purification_workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Analysis cluster_outcome Outcome impure_sample Impure this compound recrystallization Recrystallization impure_sample->recrystallization column_chromatography Column Chromatography impure_sample->column_chromatography prep_hplc Preparative HPLC impure_sample->prep_hplc purity_check Purity Check (HPLC) recrystallization->purity_check column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Product purity_check->pure_product Purity > 99%

References

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1-methyl-1H-indazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-Fluoro-1-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: A robust and scalable two-step synthesis is recommended. The first step involves the synthesis of 6-Fluoro-1H-indazole from 4-fluoro-2-methylaniline via a diazotization and cyclization reaction. The second step is a regioselective N-methylation of the indazole core to yield the desired this compound.

Q2: How can I ensure the regioselective formation of the N1-methylated product (this compound) over the N2-isomer?

A2: The choice of base and solvent is critical for controlling the regioselectivity of the N-methylation step. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor the formation of the thermodynamically more stable N1-isomer.

Q3: Column chromatography is not ideal for purification at a preclinical scale. What are the alternatives for purifying this compound?

A3: For preclinical and larger scale purification, crystallization is the preferred method. It is more scalable and cost-effective than chromatography. A mixed-solvent recrystallization can be employed to effectively separate the desired N1-isomer from the N2-isomer and other impurities.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: Key safety considerations include the handling of sodium hydride, which is highly reactive and flammable, and the management of exothermic reactions, particularly during the diazotization step. Proper personal protective equipment (PPE), inert atmosphere techniques, and controlled reagent addition are essential.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the synthesis of 6-Fluoro-1H-indazole - Incomplete diazotization of 4-fluoro-2-methylaniline.- Inefficient cyclization.- Ensure the temperature during diazotization is maintained at 0-5 °C.- Use freshly prepared sodium nitrite solution.- Optimize the cyclization reaction time and temperature.
Poor regioselectivity in the N-methylation step (significant formation of the N2-isomer) - Use of a weaker base or a protic solvent.- Reaction temperature is too low, favoring the kinetic product (N2-isomer).- Use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).- Ensure the reaction is run at room temperature or slightly elevated temperature to allow for equilibration to the thermodynamic product (N1-isomer).
Difficulty in removing mineral oil from sodium hydride - Inadequate washing of the sodium hydride.- Wash the commercial sodium hydride dispersion with anhydrous hexane or pentane under an inert atmosphere to remove the mineral oil before use.
Product oiling out during crystallization - The solvent system is not optimal.- The cooling rate is too fast.- Screen for a suitable solvent or mixed-solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Employ a gradual cooling profile to promote the formation of well-defined crystals.
Incomplete reaction during N-methylation - Insufficient amount of methylating agent.- Deactivation of sodium hydride due to moisture.- Use a slight excess of the methylating agent (e.g., methyl iodide).- Ensure all solvents and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-1H-indazole

This protocol is adapted from established methods for the synthesis of substituted indazoles from 2-methylanilines.

Materials:

  • 4-fluoro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Sodium hydroxide (NaOH)

Procedure:

  • In a jacketed reactor, suspend 4-fluoro-2-methylaniline in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C using a chiller.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

  • In a separate reactor, prepare a solution of sodium hydroxide in water and cool it to 10 °C.

  • Slowly add the cold diazonium salt solution to the sodium hydroxide solution, maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Separate the organic layer (toluene) and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 6-Fluoro-1H-indazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Quantitative Data Summary for Step 1:

ParameterValue
Starting Material4-fluoro-2-methylaniline
Key ReagentsSodium nitrite, Hydrochloric acid
SolventToluene, Water
Reaction Temperature0-5 °C (Diazotization)
Reaction Time~18-24 hours
Typical Yield65-75%
Purity AssessmentHPLC, NMR
Step 2: Synthesis of this compound

This protocol focuses on the regioselective N-methylation of 6-Fluoro-1H-indazole.

Materials:

  • 6-Fluoro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • To a dry, inerted reactor, add anhydrous THF.

  • Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 6-Fluoro-1H-indazole in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add methyl iodide to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization to separate the N1 and N2 isomers.

Quantitative Data Summary for Step 2:

ParameterValue
Starting Material6-Fluoro-1H-indazole
Key ReagentsSodium hydride, Methyl iodide
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield (N1-isomer)80-90%
N1:N2 Isomer Ratio>95:5
Purity AssessmentHPLC, NMR

Visualizations

G cluster_0 Step 1: Synthesis of 6-Fluoro-1H-indazole cluster_1 Step 2: N-Methylation A 4-Fluoro-2-methylaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization C->D E 6-Fluoro-1H-indazole D->E F 6-Fluoro-1H-indazole G Deprotonation (NaH, THF) F->G H Indazole Anion G->H I Alkylation (CH₃I) H->I J This compound (N1-isomer) I->J

Caption: Synthetic workflow for this compound.

G cluster_0 Troubleshooting Logic Problem Low N1:N2 Regioselectivity Cause1 Incorrect Base/Solvent System Problem->Cause1 Is the base strong and non-nucleophilic in an aprotic solvent? Cause2 Reaction Temperature Too Low Problem->Cause2 Is the reaction favoring the kinetic product? Solution1 Use NaH in anhydrous THF Cause1->Solution1 Solution2 Allow reaction to run at room temperature Cause2->Solution2

Technical Support Center: Stability Testing of 6-Fluoro-1-methyl-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing on 6-Fluoro-1-methyl-1H-indazole and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing a forced degradation study on this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help to:

  • Identify potential degradation products.[1][2]

  • Elucidate degradation pathways.[1][2]

  • Develop and validate a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.[3][4]

  • Inform decisions on formulation development, packaging, and storage conditions.[2]

Q2: What are the typical stress conditions for the forced degradation of this compound?

A2: Typical stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions helps to determine the susceptibility of the molecule to hydrolysis.[2][5]

  • Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide assesses the compound's vulnerability to oxidation.[1]

  • Thermal Degradation: Exposing the compound to high temperatures helps to evaluate its thermal stability.[6]

  • Photolytic Degradation: Exposing the compound to UV and visible light is crucial to understand its photosensitivity.[1][7][8]

Q3: How much degradation should I aim for during forced degradation studies?

A3: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[5] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.[1] Conversely, insufficient degradation may not reveal all potential degradation pathways.[1]

Q4: What analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[9][10][11] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[12][13][14][15]

Q5: How does the fluorine substitution at the 6-position affect the stability of the indazole ring?

A5: Fluorine substitution can significantly influence the electronic properties and metabolic stability of a molecule.[16][17][18] The electron-withdrawing nature of fluorine can affect the reactivity of the indazole ring, potentially influencing its susceptibility to nucleophilic attack or oxidative degradation. While specific data for this compound is limited, fluorination is a common strategy in drug design to enhance metabolic stability.[17] However, in some cases, fluorine can also introduce instability.[19]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature or duration of exposure. If the compound remains stable, it can be concluded that it is stable under those specific conditions.[1]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor. Decrease the temperature or duration of exposure. Perform time-point studies to find the optimal stress duration.
Poor peak shape or resolution in HPLC analysis. Inappropriate column chemistry or mobile phase composition. Co-elution of the parent peak with degradation products.Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase pH, organic modifier, and gradient profile.[9][10]
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected (e.g., they lack a UV chromophore or are volatile). Co-elution of degradation products with the parent peak. Inaccurate quantification due to different response factors of degradants.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.[11] Ensure complete separation of all peaks. If possible, isolate and characterize major degradation products to determine their response factors.
Inconsistent results between replicate experiments. Inconsistent preparation of stress samples. Fluctuation in instrumental conditions. Instability of degradation products after their formation.Ensure precise and consistent preparation of all solutions and samples. Verify the stability and performance of the analytical instrument. Analyze stressed samples promptly after preparation.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the stability of this compound under various stress conditions. This data is hypothetical and intended to serve as a guideline for expected outcomes. Actual results may vary depending on the specific experimental conditions.

Table 1: Hydrolytic and Oxidative Degradation of this compound

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acidic Hydrolysis0.1 M HCl8024121-methyl-1H-indazole-6-ol
Basic Hydrolysis0.1 M NaOH60818Ring-opened products
Oxidative Degradation3% H₂O₂254815N-oxide derivatives, hydroxylated indazoles

Table 2: Thermal and Photolytic Degradation of this compound

Stress ConditionParameterValueTime% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Thermal Degradation (Solid)Temperature100°C7 days8Dimerization products
Thermal Degradation (Solution)Temperature80°C48 hours11Solvent adducts, rearranged isomers
Photolytic Degradation (Solution)Light SourceUV (254 nm) & Visible1.2 million lux hours22Photodimers, dehalogenated products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). The solubility should be confirmed prior to the experiment.

b. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 80°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 8 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours, protected from light.

  • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 100°C for 7 days.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][8][20] A control sample should be wrapped in aluminum foil to protect it from light.

c. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimized wavelength based on UV spectrum)

  • Injection Volume: 10 µL

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Start Start with Pure Compound (this compound) Stock Prepare Stock Solution (e.g., 1 mg/mL) Start->Stock Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) Stock->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (Solid & Solution) Stock->Thermal Photo Photolytic Stress (UV/Vis Light) Stock->Photo HPLC HPLC Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS If unknown peaks are present Pathway Elucidate Degradation Pathways HPLC->Pathway LCMS->Pathway Method Validate Stability-Indicating Method Pathway->Method Report Generate Stability Report Method->Report

Caption: A general workflow for the stability testing of this compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Acid_Product 1-methyl-1H-indazole-6-ol (Acidic) Parent->Acid_Product H+ / H2O Base_Product Ring-Opened Products (Basic) Parent->Base_Product OH- / H2O N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated Hydroxylated Indazole Parent->Hydroxylated [O] Photodimer Photodimer Parent->Photodimer Dehalogenated Dehalogenated Product Parent->Dehalogenated

Caption: Hypothetical degradation pathways for this compound under various stress conditions.

References

Validation & Comparative

6-Fluoro-1-methyl-1H-indazole: A Comparative Analysis of its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several FDA-approved drugs featuring this core structure. Within this class, strategic modifications can significantly influence potency and selectivity. This guide provides a comparative analysis of 6-Fluoro-1-methyl-1H-indazole, exploring its potential efficacy in the context of other known kinase inhibitors. While direct comparative data for this specific compound is limited in publicly available literature, this guide leverages structure-activity relationship (SAR) data from closely related analogs to provide a comprehensive overview for research and development professionals.

Comparative Kinase Inhibitory Profile

The introduction of a fluorine atom at the 6-position of the indazole ring has been shown in various studies to enhance the enzymatic activity and cellular potency of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR)[1]. The methyl group at the 1-position is a common feature in many indazole-based inhibitors, often contributing to improved cell permeability and metabolic stability.

To provide a framework for evaluating the potential of this compound, the following table presents the inhibitory activity (IC50 values) of several well-characterized, structurally related indazole-based kinase inhibitors against a panel of key kinases implicated in oncology.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit10, 30, 47, 84, 74/140, 146
Entrectinib TRKA/B/C, ROS1, ALK1.7, 0.1, 0.1, 0.2, 1.6
Compound 27a (analogue) FGFR1, FGFR2<4.1, 2.0

This table is a compilation of data from various sources for comparative purposes. The data for Compound 27a, a 6-fluoro-1H-indazol-3-amine derivative, highlights the potential potency conferred by the 6-fluoro substitution[1].

Signaling Pathways and Mechanism of Action

Kinase inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling cascades that drive cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, generalized signaling pathway that can be targeted by indazole-based kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Growth_Factor->RTK Binding & Activation Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF) RTK->Signaling_Proteins Phosphorylation MAPK_Pathway MAPK/ERK Pathway Signaling_Proteins->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway Signaling_Proteins->PI3K_Pathway Transcription_Factors Transcription Factors MAPK_Pathway->Transcription_Factors PI3K_Pathway->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Accurate and reproducible assessment of kinase inhibition is critical. The following are detailed protocols for two common and robust in vitro kinase assay platforms.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase of interest. Test compounds that bind to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Kinase of interest (e.g., GST-tagged)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (this compound)

  • Assay buffer

  • 384-well microplate

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture Preparation: In a 384-well plate, add the test compound dilutions.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to each well.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Assay Preparation cluster_1 Reaction Assembly cluster_2 Measurement & Analysis A Prepare Serial Dilutions of Test Compound D Add Compound to 384-well Plate A->D B Prepare Kinase/ Eu-Antibody Mix E Add Kinase/ Antibody Mix B->E C Prepare Tracer Solution F Add Tracer Solution C->F D->E E->F G Incubate for 1 hour at Room Temperature F->G H Read TR-FRET Signal G->H I Calculate Emission Ratio and Determine IC50 H->I

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well, white, opaque microplate

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and various concentrations of the test compound in a suitable reaction buffer.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the luminescence against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Kinase Reaction cluster_1 Signal Generation cluster_2 Data Analysis A Combine Kinase, Substrate, ATP, and Test Compound B Incubate at Optimal Temperature A->B C Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B->C D Incubate for 40 min C->D E Add Kinase Detection Reagent (ADP -> ATP -> Light) D->E F Incubate for 30-60 min E->F G Measure Luminescence F->G H Determine IC50 G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Conclusion

While direct comparative efficacy data for this compound is not extensively available in the public domain, the known structure-activity relationships of related indazole-based kinase inhibitors suggest that it is a promising scaffold for further investigation. The 6-fluoro substitution has been demonstrated to enhance potency against key oncogenic kinases. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the inhibitory activity of this and other novel compounds, enabling data-driven decisions in the drug discovery and development process. Further studies involving broad kinase screening and cellular assays are warranted to fully elucidate the therapeutic potential of this compound.

References

Structural Analysis of 6-Fluoro-1-methyl-1H-indazole: A Comparative Guide to its Prospective X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated structural features of 6-Fluoro-1-methyl-1H-indazole based on the X-ray crystallographic data of structurally related compounds. While a specific crystal structure for this compound is not publicly available at the time of this publication, this document serves as a valuable resource for researchers by presenting data from similar fluorinated and methylated indazole derivatives. The guide also offers a detailed, generalized experimental protocol for obtaining the crystal structure of the title compound and visualizes the experimental workflow.

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant biological activity.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability and binding affinity. Therefore, understanding the precise three-dimensional structure of molecules like this compound through single-crystal X-ray diffraction is paramount for modern drug design and development.

Comparison with Structurally Related Indazole Derivatives

To anticipate the crystallographic properties of this compound, we can analyze the crystal structures of analogous compounds. The following table summarizes key crystallographic data for two such derivatives: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate and 1-Methyl-1H-indazole-3-carboxylic acid. These compounds share the methylated indazole core, and the former also includes a fluorine substituent, providing valuable insights into how these functional groups influence crystal packing and molecular geometry.

ParameterMethyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[3][4]1-Methyl-1H-indazole-3-carboxylic acid[5]
Molecular Formula C16H13FN2O2C9H8N2O2
Crystal System MonoclinicMonoclinic
Space Group P21/nNot specified
Unit Cell Dimensions a = 5.04322 (3) Å, b = 18.11509 (13) Å, c = 14.46487 (10) Å, β = 90.4600 (6)°a = 7.5470 (15) Å, b = 14.873 (3) Å, c = 14.924 (3) Å, β = 93.10 (3)°
Volume (ų) 1321.45 (2)1672.7 (6)
Z (Molecules/unit cell) 48

Based on this data, it is reasonable to hypothesize that this compound will also crystallize in a common crystal system such as monoclinic. The presence of the fluorine atom may lead to specific intermolecular interactions, such as C-H···F contacts, which can influence the overall crystal packing.[6] The planarity of the indazole ring system, as observed in related structures, is expected to be maintained.

Experimental Protocol for X-ray Crystallography

Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. The following is a generalized protocol for the crystallization and structural determination of a small organic molecule like this compound.

1. Crystal Growth

  • Slow Evaporation: Dissolve 5-10 mg of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

2. Data Collection

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.

  • For each orientation, a diffraction pattern is recorded.

3. Structure Solution and Refinement

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection and Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for the structural determination of this compound by X-ray crystallography.

Alternative and Complementary Structural Analysis Techniques

While X-ray crystallography provides definitive information on the solid-state structure, other techniques can offer valuable complementary data, especially if obtaining suitable crystals proves challenging.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 15N NMR studies can confirm the connectivity and constitution of the molecule in solution.[7] NOESY experiments can provide information about through-space proximity of atoms, which can help to deduce the preferred conformation in solution.

  • Computational Modeling: Density functional theory (DFT) calculations can be used to predict the geometry, electronic properties, and relative energies of different conformers of the molecule in the gas phase or in solution.[7] These theoretical models can be compared with experimental data to gain a deeper understanding of the molecule's structure and behavior.

By combining the insights from the crystallographic data of related compounds with a systematic experimental approach, researchers can successfully elucidate the three-dimensional structure of this compound, paving the way for a more profound understanding of its chemical properties and biological activity.

References

Comparative Guide to LC-MS/MS Methods for the Quantification of Small Molecule Kinase Inhibitors in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods applicable for the quantification of 6-Fluoro-1-methyl-1H-indazole and similar small molecule kinase inhibitors in plasma. While a specific, validated method for this compound is not publicly available, this document outlines established methodologies for analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals. The data presented is compiled from various validated LC-MS/MS assays for other kinase inhibitors, providing a benchmark for performance expectations.

Data Presentation: A Comparative Analysis of LC-MS/MS Methodologies

The successful quantification of small molecule kinase inhibitors in plasma via LC-MS/MS hinges on several key performance parameters. The following table summarizes typical validation data from published methods for various kinase inhibitors, which can serve as a reference for the development of a method for this compound.

AnalyteSample PreparationLLOQ (ng/mL)Linear Range (ng/mL)Accuracy (%)Precision (% CV)Recovery (%)
Hypothetical Method for this compound Protein PrecipitationExpected: 0.1-5Expected: 0.5-1000Expected: 85-115Expected: <15Expected: >80
ImatinibProtein Precipitation[1]5050 - 500094.0 - 106.0< 12.2Not Reported
GefitinibProtein Precipitation[1]2020 - 200093.5 - 107.5< 11.8Not Reported
SorafenibProtein Precipitation[2]500500 - 10,00094.0 - 106.0< 12.2Not Reported
AxitinibProtein Precipitation[1]0.50.5 - 10095.0 - 105.0< 10.0Not Reported
FlutrimazoleLiquid-Liquid Extraction[3][4]0.9960.996 - 99.6Not Reported< 9.26> 78.83
VoriconazoleProtein Precipitation[5]2.02.0 - 1000Not ReportedNot ReportedNot Reported

Experimental Protocols: A Blueprint for Method Development

The development of a robust LC-MS/MS method requires meticulous optimization of each step, from sample preparation to data acquisition. Below are detailed protocols that are commonly employed for the quantification of small molecule kinase inhibitors in plasma.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a widely used technique due to its simplicity and speed.[6]

  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant for injection into the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup compared to PPT, potentially reducing matrix effects.[6]

  • Objective: To isolate the analyte of interest from the plasma matrix with high selectivity.

  • Procedure:

    • Conditioning: Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

    • Elution: Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).

    • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography (LC)

The LC system separates the analyte from other components in the sample extract before it enters the mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally employed.

  • Injection Volume: 5 - 10 µL.

Tandem Mass Spectrometry (MS/MS)

The MS/MS detector provides high selectivity and sensitivity for the quantification of the target analyte.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for kinase inhibitors.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • For this compound, the precursor ion would be its protonated molecule [M+H]+. The specific product ions would need to be determined through infusion and fragmentation experiments.

  • Optimization: Key parameters to optimize include declustering potential, collision energy, and cell exit potential to achieve the highest signal intensity for the MRM transitions.

Visualizing the Workflow and Potential Mechanism

To better illustrate the experimental process and the potential biological context of a kinase inhibitor, the following diagrams are provided.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC Liquid Chromatography Supernatant->LC MSMS Tandem Mass Spectrometry LC->MSMS Data Data Acquisition MSMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for LC-MS/MS bioanalysis in plasma.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation Transcription Gene Transcription Effector->Transcription Inhibitor This compound Inhibitor->Kinase1 Inhibition

Caption: Hypothetical signaling pathway inhibited by a kinase inhibitor.

References

Comparative Analysis of ¹H and ¹³C NMR Assignments for 6-Fluoro-1-methyl-1H-indazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of published experimental data for this specific compound, predicted NMR assignments are presented alongside experimentally determined data for two alternative substituted indazoles: 4,6-difluoro-3-methyl-1H-indazole and 3-phenyl-6-(trifluoromethyl)-1H-indazole. This comparison is intended to aid researchers in the structural elucidation and characterization of similar heterocyclic compounds.

Chemical Structure and Numbering

The chemical structure and atom numbering scheme for this compound are depicted below. This numbering system is used for the assignment of NMR signals in the subsequent tables.

Caption: Structure of this compound with atom numbering.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound (predicted) and two comparative indazole derivatives.

Assignment This compound (Predicted in CDCl₃) 4,6-difluoro-3-methyl-1H-indazole (in DMSO-d₆) [1]3-phenyl-6-(trifluoromethyl)-1H-indazole (in CDCl₃) [2]
N1-CH₃ 4.08 (s, 3H)--
C3-H 7.85 (s, 1H)--
C3-CH₃ -2.44 (s, 3H)-
C4-H 7.29 (dd, J = 8.8, 4.8 Hz, 1H)-8.11 (d, J = 8.5 Hz, 1H)
C5-H 6.94 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H)7.03 (dt, J = 9.9, 2.0 Hz, 1H)7.46-7.42 (m, 2H)
C7-H 7.55 (dd, J = 8.8, 2.4 Hz, 1H)7.42 (d, J = 8.8 Hz, 1H)-
NH -13.1 (br s, 1H)12.09 (br, 1H)
Aromatic-H (Phenyl) --7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H)
¹³C NMR Data Comparison

The table below presents the ¹³C NMR chemical shifts (δ) in ppm for the three indazole compounds.

Assignment This compound (Predicted in CDCl₃) 4,6-difluoro-3-methyl-1H-indazole (in DMSO-d₆) [1]3-phenyl-6-(trifluoromethyl)-1H-indazole (in CDCl₃) [2]
N1-CH₃ 35.5--
C3 134.8141.2146.4
C3a 123.5114.3 (d, J = 11.0 Hz)122.6
C4 121.8 (d, J = 9.5 Hz)150.1 (dd, J = 247.0, 14.0 Hz)120.8
C5 110.8 (d, J = 24.0 Hz)98.4 (dd, J = 28.0, 4.0 Hz)124.6 (q, J = 4.4 Hz)
C6 161.2 (d, J = 243.0 Hz)159.2 (dd, J = 237.0, 14.0 Hz)124.3 (q, J = 271.4 Hz)
C7 96.5 (d, J = 27.0 Hz)108.9 (d, J = 24.0 Hz)113.0 (q, J = 34.4 Hz)
C7a 141.5140.4 (d, J = 14.0 Hz)137.0
Aromatic-C (Phenyl) --132.5, 129.0, 128.6, 127.7

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument, sample concentration, and the specific properties of the compound being analyzed.

General NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire_h1 Acquire ¹H spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C spectrum setup->acquire_c13 ft Fourier Transform (FID to Spectrum) acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference spectrum (e.g., to TMS) baseline->reference integrate Integrate ¹H signals reference->integrate peak_pick Peak picking for ¹H and ¹³C reference->peak_pick assign Assign signals to specific nuclei integrate->assign peak_pick->assign

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean NMR tube.

  • Instrument Setup: The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • A standard one-dimensional proton spectrum is acquired.

    • Typical acquisition parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • Data Processing:

    • The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed.

    • The resulting spectrum is phase- and baseline-corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Spectroscopy Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The corresponding ¹³C frequency is used (e.g., 75 MHz for a 300 MHz spectrometer).

  • Data Acquisition:

    • A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • A wider spectral width is used compared to ¹H NMR.

  • Data Processing:

    • The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed.

    • The spectrum is phase- and baseline-corrected.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

This guide serves as a foundational resource for the NMR characterization of this compound and related compounds. The comparison of predicted and experimental data highlights the influence of different substituents on the electronic environment of the indazole core, which is reflected in the NMR chemical shifts. Researchers can leverage this information for the identification and structural verification of novel indazole derivatives.

References

Comparative Biological Activity of 6-Fluoro- vs. 6-Bromo-1-methyl-1H-indazole: An Inferred Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[1] The nature and position of substituents on the indazole ring play a crucial role in determining the biological activity of these compounds.[2]

Inferred Kinase Inhibitory Activity

The 1H-indazole scaffold is a well-established framework for the development of protein kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the ATP-binding pocket of kinases.[2] While specific data for 6-fluoro-1-methyl-1H-indazole and 6-bromo-1-methyl-1H-indazole is scarce, SAR studies on related indazole-based kinase inhibitors can provide valuable insights.

For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the 6-position of the indazole ring have been explored. Studies on a series of 1H-indazol-3-amine derivatives suggested that the presence of a fluorine substitution at the 6-position of the indazole ring can lead to improved enzymatic activity and cellular potency against FGFR1.[3] Conversely, derivatives of 6-bromo-1H-indazole have been utilized as key building blocks in the synthesis of potent kinase inhibitors, including those targeting Polo-like Kinase 4 (PLK4), a regulator of centriole duplication and a cancer target.[2][4]

Based on these general findings, it can be inferred that both 6-fluoro- and 6-bromo-1-methyl-1H-indazole cores have the potential to be developed into potent kinase inhibitors. The choice between a fluorine or bromine substituent would likely influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Inferred Comparative Kinase Inhibitory Profile

FeatureThis compound (Inferred)6-Bromo-1-methyl-1H-indazole (Inferred)Rationale / Supporting Evidence
Potential Kinase Targets FGFR, various other kinasesPLK4, various other kinasesBased on activities of structurally related 6-fluoro and 6-bromo indazole derivatives.[2][3]
Expected Potency Potentially high, as fluorine can enhance binding interactions.Potentially high, as bromine can serve as a key interaction point.SAR studies on related indazole kinase inhibitors.
Selectivity Dependent on the overall substitution pattern.Dependent on the overall substitution pattern.General principle in kinase inhibitor design.
Advantages Smaller size of fluorine may allow for better fit in some kinase pockets. Fluorine can improve metabolic stability.Bromine can form halogen bonds, potentially increasing affinity. Serves as a versatile synthetic handle.Known effects of halogen substitution in medicinal chemistry.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of potential kinase inhibitors, based on protocols described for related indazole compounds.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Recombinant human FGFR1 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (6-fluoro- and 6-bromo-1-methyl-1H-indazole), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Culture : Culture a relevant cancer cell line (e.g., a line with FGFR or PLK4 dependency) in appropriate media.

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to a vehicle control. Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized kinase signaling pathway that can be targeted by indazole-based inhibitors and a typical workflow for screening such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates MAPK_Cascade MAPK_Cascade Signaling_Proteins->MAPK_Cascade Activates Transcription_Factors Transcription_Factors MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Promotes Inhibitor Indazole Inhibitor (e.g., 6-Fluoro/Bromo-1-methyl-1H-indazole) Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by indazole-based inhibitors.

G Start Start: Compound Library Primary_Screen Primary Screening (In Vitro Kinase Assay) Start->Primary_Screen Hit_Identification Identify Hits (IC50 < Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response and Selectivity Profiling Hit_Identification->Dose_Response Active End Preclinical Development Hit_Identification->End Inactive Cellular_Assays Cell-Based Assays (e.g., MTT Assay) Dose_Response->Cellular_Assays Lead_Optimization Lead Candidate Selection Cellular_Assays->Lead_Optimization Lead_Optimization->Dose_Response Requires Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Promising In_Vivo_Studies->End

Caption: A typical workflow for the screening and development of kinase inhibitors.

References

In Silico Docking Analysis of 6-Fluoro-1-methyl-1H-indazole and Related Analogs Against Key Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico docking studies of 6-Fluoro-1-methyl-1H-indazole and structurally related indazole derivatives against various protein targets implicated in disease. Due to the limited publicly available docking data specifically for this compound, this guide draws comparisons from studies on close analogs and other indazole derivatives to provide a broader context for its potential interactions and to highlight key experimental methodologies.

Comparative Docking Performance

The following tables summarize the in silico docking performance of various indazole derivatives against several key protein targets. This data is compiled from multiple studies to facilitate a comparative analysis.

Table 1: Docking Performance of Indazole Derivatives Against Trypanothione Reductase

Compound/AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Software
3-chloro-6-nitro-1H-indazole derivativeLeishmania infantum Trypanothione Reductase (TryR)2JK6Not specified, but stable binding reportedAutoDock 4.0
Clomipramine (Reference Inhibitor)Leishmania donovani Trypanothione ReductaseNot specified-5.5Maestro Glide
5-Nitroimidazole analogLeishmania donovani Trypanothione ReductaseNot specified-7.63Not specified

Table 2: Docking Performance of Fluoro-Indazole Analogs and Other Indazole Derivatives Against Various Kinases and Viral Proteins

Compound/AnalogTarget ProteinPDB IDDocking Score (kcal/mol)Software
7-Bromo-6-fluoro-1-methyl-1H-indazole analogSARS-CoV-2 NSP14Not specified-8.2 (Improved score reported)Schrödinger software suite (Glide SP)
This compoundMEK4Not specifiedNot specified, but identified as an inhibitorNot specified
Indazole derivative 8vRenal cancer-related protein6FEWHighest binding energy reportedAutoDock 4
Indazole derivative 8wRenal cancer-related protein6FEWHighest binding energy reportedAutoDock 4
Indazole derivative 8yRenal cancer-related protein6FEWHighest binding energy reportedAutoDock 4

Experimental Protocols

A generalized experimental protocol for in silico docking of indazole derivatives is outlined below, based on methodologies reported in the cited literature.[1]

1. Ligand Preparation:

  • The 2D structure of the indazole derivative is drawn using chemical drawing software (e.g., ChemDraw).

  • The 2D structure is converted to a 3D structure.

  • Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).[1]

2. Protein Preparation:

  • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.[1]

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein.

  • The prepared ligand is docked into the active site of the prepared protein using docking software such as AutoDock or Glide.[1][2]

  • The docking simulation is typically run for a set number of genetic algorithm runs or docking poses.

  • The resulting docking poses are scored based on their binding energy or docking score.

4. Analysis of Results:

  • The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed using visualization software (e.g., Discovery Studio Visualizer).

  • The docking results are validated by re-docking the native ligand into the active site and calculating the root-mean-square deviation (RMSD).[1]

Visualization of Workflows and Pathways

To illustrate the processes involved in these studies, the following diagrams are provided.

experimental_workflow cluster_prep Preparation Stage cluster_docking Computational Docking cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking Input Ligand protein_prep Target Protein Preparation (e.g., MEK4 from PDB) protein_prep->docking Input Protein analysis Analysis of Binding Modes & Scoring docking->analysis Output Poses validation Validation (Re-docking, RMSD) analysis->validation Compare to Native

Caption: A generalized workflow for in silico molecular docking studies.

signaling_pathway cluster_pathway Simplified MEK4 Signaling Cascade MAP3K MAP3K (e.g., MEKK1, ASK1) MEK4 MEK4 (Target Protein) MAP3K->MEK4 phosphorylates JNK JNK MEK4->JNK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors activates CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse regulates Inhibitor This compound Inhibitor->MEK4 inhibits

References

Fluorination: A Key Strategy to Enhance Metabolic Stability of Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in improving its pharmacokinetic profile. The strategic incorporation of fluorine atoms into molecules, a process known as fluorination, has emerged as a powerful tool to mitigate metabolic liabilities. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles, supported by experimental data, detailed experimental protocols, and visualizations to inform rational drug design.

The indazole scaffold is a prevalent motif in medicinal chemistry, but it can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[1] Fluorination can significantly enhance the metabolic stability of indazole-containing compounds by blocking these metabolically vulnerable sites.[2][3] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2][4]

Quantitative Comparison of Metabolic Stability

The following table summarizes preclinical data from in vitro studies, demonstrating the impact of fluorination on the metabolic stability of indazole and related indole analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Indole Analog Set 1
UT-155Non-fluorinated indole12.35-[6]
32a4-Fluoro-indazole analog of UT-15513.29-[6]
32cCF3-substituted indazole analog of UT-15553.711.29[6]
Indole Analog Set 2
5-Fluoroindole (5-FI)Fluorinated indole144.29.0[6]
5-Fluoroindole HClHydrochloride salt of 5-FI1248[6]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[6]

Experimental Protocols

A standard method to assess the metabolic stability of a compound is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[7][8][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, or mouse) from a commercial vendor

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Internal standard (for analytical quantification)

  • Acetonitrile (quenching solution)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability) in the appropriate buffer. The typical final concentration of the test compound is 1 µM.[7]

  • Incubation Setup: In a 96-well plate, combine the phosphate buffer, microsomal suspension (a typical final concentration is 0.5 mg/mL), and the test compound.[5][7]

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.[5]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[5]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is crucial as it represents the initial concentration.[5][7]

  • Sample Processing: After the final time point, centrifuge the plate to precipitate the proteins.[5]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[6]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[6]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[5][6]

Visualizing the Impact of Fluorination

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the conceptual basis for how fluorination can block metabolic pathways.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) setup_plate Set up Incubation Plate (Microsomes + Compound) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction sample_time Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->sample_time quench Quench Reaction (with Acetonitrile + Internal Standard) sample_time->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Experimental workflow for in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Indazole Metabolism cluster_fluorinated Fluorinated Indazole Metabolism Indazole Indazole (Metabolically Liable Site) Metabolite Oxidized Metabolite Indazole->Metabolite CYP450 Oxidation F_Indazole Fluorinated Indazole (Metabolic Site Blocked by F) No_Metabolism Metabolism Blocked F_Indazole->No_Metabolism CYP450 Oxidation Inhibited

Fluorination blocks sites of oxidative metabolism.

References

A Comparative Guide to the Cross-Validation of Analytical Data for Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of novel indazole derivatives is a critical step in advancing new therapeutic agents. The validation of a compound's structure and purity through orthogonal analytical methods is fundamental to ensuring data integrity and reproducibility. This guide provides a comparative framework for the cross-validation of analytical data for novel indazole derivatives, supported by experimental protocols and data visualizations.

Comparative Analysis of Analytical Data

The structural elucidation of novel indazole derivatives relies on the synergistic use of multiple analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratios for molecular formula confirmation, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure and connectivity of atoms.

Below is a summary of analytical data for representative novel indazole derivatives, demonstrating the complementary nature of these techniques.

Table 1: Cross-Validation Data for Representative Novel Indazole Derivatives

Compound NameAnalytical MethodKey FindingsReference
1-Butyl-1H-indazole-3-carboxamide ¹H NMR (400 MHz, DMSO-d₆) δ 8.11 (d, J = 8.00 Hz, 1H), 7.69 (d, J = 8.80 Hz, 1H), 7.56 (s, 1H), 7.37 (t, J = 8.00 Hz, 1H), 7.19 (t, J = 7.60 Hz, 1H), 4.40 (t, J = 6.80 Hz, 2H), 1.79 (q, J = 6.80 Hz, 2H), 1.15–1.17 (m, 2H), 0.82 (t, J = 7.60 Hz, 3H)[1]
¹³C NMR (100 MHz, DMSO-d₆) δ 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96[1]
IR (cm⁻¹) 3306 (N-H), 1664 (C=O)[1]
(E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole ¹H NMR (400 MHz, DMSO-d₆) δ 13.14 (s, 1H), 8.21 (d, J = 8.5 Hz, 1H), 7.68–7.60 (m, 3H), 7.57 (d, J = 16.7 Hz, 1H), 7.51–7.42 (m, 2H), 7.04 (d, J = 8.7 Hz, 2H), 6.92 (d, J = 2.2 Hz, 2H), 6.44 (t, J = 2.2 Hz, 1H), 3.81 (s, 6H), 3.21 (d, J = 4.9 Hz, 4H), 2.47 (t, J = 5.0 Hz, 4H), 2.23 (s, 3H)[2]
¹³C NMR (101 MHz, DMSO-d₆) δ 161.16, 150.92, 142.69, 142.56, 139.73, 138.96, 130.80, 129.88, 128.07, 121.78, 121.64, 120.57, 119.87, 115.97, 107.06, 104.82, 100.57, 55.73, 55.02, 48.27, 46.26[2]
HRMS (ESI-TOF) m/z calcd for C₂₈H₃₀N₄O₂ [M+H]⁺: 455.2443, found: 455.2449[2]
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole ¹H NMR Aromatic protons exhibit signals between 6.82–8.9 ppm. The methoxy group (OCH₃) appears at 3.44 ppm as a singlet signal.[3]
HRMS Confirmed the molecular structure.[3]

Table 2: Performance Comparison of Key Analytical Methods for Indazole Derivatives

Analytical MethodPrincipleKey Advantages for Indazole DerivativesPotential Limitations
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) Measures mass-to-charge ratio with high accuracy, enabling the determination of elemental composition. ESI is a soft ionization technique suitable for polar and thermally labile molecules.Provides accurate molecular weight determination, which is crucial for confirming the synthesis of novel compounds.[4] ESI is well-suited for the polar nature of many indazole derivatives.May not provide extensive fragmentation for detailed structural elucidation without tandem MS (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by ionization (commonly Electron Ionization - EI) and mass analysis.Effective for the analysis of less polar and more volatile indazole derivatives. EI provides reproducible fragmentation patterns for structural confirmation.[4]Requires derivatization for non-volatile compounds, and thermal decomposition of labile derivatives can be a concern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry for targeted quantification and structural analysis.Enables the simultaneous determination of multiple analytes in complex mixtures, such as metabolites in biological samples.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.Invaluable for the unambiguous structural assignment of N-1 and N-2 substituted indazole isomers.[5] Provides detailed information on the connectivity of atoms.Lower sensitivity compared to mass spectrometry.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable analytical data.

High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general procedure for acquiring HRMS data for a novel indazole derivative.

  • Sample Preparation: Dissolve the synthesized indazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (if using LC-HRMS):

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI) is typically used for indazole derivatives to form [M+H]⁺ ions.[4]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-1000).[4]

    • Resolution: Set the resolution to at least 60,000 to ensure accurate mass measurement.[4]

  • Data Analysis: Process the raw data to determine the accurate mass of the [M+H]⁺ ion. Use this value to calculate the elemental composition and confirm the molecular formula of the synthesized compound.[4] For structural analysis, interpret the fragmentation pattern to confirm the indazole structure. Common fragments for indazole-containing compounds include ions at m/z 145 (acylium-indazole) and m/z 131 (methylidene-indazolium).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the structural characterization of a novel indazole derivative by NMR.

  • Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • NMR Spectrometer Setup:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons for unambiguous structural assignment.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data with a sufficient number of scans, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the structure of the indazole derivative.[1]

Visualizations

Visualizing workflows and biological pathways can aid in understanding the context and application of the analytical data.

cross_validation_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation synthesis Synthesis of Novel Indazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification hrms HRMS Analysis (Molecular Formula Confirmation) purification->hrms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr hplc HPLC/UPLC (Purity Assessment) purification->hplc compare Compare Orthogonal Data (MS vs. NMR vs. HPLC) hrms->compare nmr->compare hplc->compare confirm Confirm Structure & Purity compare->confirm

Cross-validation workflow for novel indazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., VEGFR) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription indazole Novel Indazole Derivative (Inhibitor) indazole->raf Inhibition gene_expression Gene Expression (Proliferation, Angiogenesis) transcription->gene_expression

Hypothetical signaling pathway targeted by an indazole derivative.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-1-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous and safe disposal of chemical reagents like 6-Fluoro-1-methyl-1H-indazole is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide delivers essential, immediate safety and logistical information, including a step-by-step operational and disposal plan. Adherence to these protocols is fundamental for regulatory compliance and laboratory safety.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.[5]To protect against splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[2]
Body Protection A lab coat or chemical-resistant apron.[2][4]To protect against contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][2][3][4]To prevent inhalation of dust or vapors.[2]

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] Ensure that eyewash stations and safety showers are readily accessible.[4][6]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is a cornerstone of safe and compliant disposal. As a fluorinated organic compound, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams complicates and increases the cost of disposal.[6]

  • Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.[6]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it. The primary recommended method for disposal is through a licensed professional waste disposal service.[2][5]

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[6]

    • Avoid generating dust during the transfer.[3][6]

    • Ensure the container is properly sealed and labeled with the full chemical name and associated hazards.[1]

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials , such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[6]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[6] After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.[2][5]

    • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2][7]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2][5]

    • Clean the spill area thoroughly.[2]

  • Final Disposal:

    • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[6]

Crucially, do not dispose of this compound down the drain or in regular trash. [6] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Hazard Summary for Structurally Similar Compounds

While specific quantitative data for this compound is not available, the following table summarizes the classifications for similar compounds, providing a strong indication of the potential hazards.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3][4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4][5]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity, Single Exposure Category 3H335: May cause respiratory irritation.[3][4][5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[3]

Disposal Workflow

start Start: Disposal of This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type pure_solid Pure/Unused Solid waste_type->pure_solid Pure Solid contaminated_solid Contaminated Solids (Gloves, Paper) waste_type->contaminated_solid Contaminated Solid contaminated_liquid Contaminated Liquid (Solvent Rinsate) waste_type->contaminated_liquid Contaminated Liquid transfer_solid Carefully transfer to 'Halogenated Organic Waste' (Solid) Container pure_solid->transfer_solid bag_solid Place in a sealed bag, then into 'Halogenated Organic Waste' (Solid) Container contaminated_solid->bag_solid transfer_liquid Collect in 'Halogenated Organic Waste' (Liquid) Container contaminated_liquid->transfer_liquid seal_label Securely Seal and Label Container transfer_solid->seal_label bag_solid->seal_label transfer_liquid->seal_label store Store in Designated Secure Area seal_label->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.